Himalomycin B
Description
has antibiotic activity; isolated from Streptomyces; structure in first source
Structure
2D Structure
Properties
Molecular Formula |
C43H56O16 |
|---|---|
Molecular Weight |
828.9 g/mol |
IUPAC Name |
4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-[(2S,5S,6S)-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C43H56O16/c1-19-27(44)10-13-33(54-19)57-30-12-15-35(56-21(30)3)59-43(5,18-32(47)48)17-23-6-7-25-36(38(23)49)40(51)26-9-8-24(39(50)37(26)41(25)52)31-16-29(46)42(22(4)53-31)58-34-14-11-28(45)20(2)55-34/h6-9,19-22,27-31,33-35,42,44-46,49-50H,10-18H2,1-5H3,(H,47,48)/t19-,20-,21-,22+,27+,28+,29+,30-,31+,33-,34-,35-,42+,43?/m0/s1 |
InChI Key |
KKNQZECZFJSPQR-YYTUHZOXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@H](O1)O[C@H]2CC[C@@H](O[C@H]2C)OC(C)(CC3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7CC[C@H]([C@@H](O7)C)O)O)O)CC(=O)O)O |
Canonical SMILES |
CC1C(CCC(O1)OC2CCC(OC2C)OC(C)(CC3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)O)CC(=O)O)O |
Synonyms |
himalomycin B |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Himalomycin B: Structure, Properties, and Biological Activity
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: Himalomycin B is a naturally occurring anthracycline antibiotic that belongs to the fridamycin family of bioactive compounds.[1][2] Isolated from the marine actinobacterium Streptomyces sp. isolate B6921, it represents a class of complex glycosylated polyketides with significant biological potential.[1][2] This technical guide provides a detailed summary of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule characterized by an anthraquinone core glycosidically linked to several sugar moieties.[2] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₆O₁₆ | [2] |
| Molecular Weight | 828.9 g/mol | [2] |
| IUPAC Name | 4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-[(2S,5S,6S)-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methylbutanoic acid | [2] |
| CAS Number | Not explicitly found for this compound, but related compounds have CAS numbers. | |
| Appearance | Yellow to orange solid | [2] |
| Solubility | Soluble in methanol and chloroform | [2] |
Biological Activity
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[1] Qualitative studies using the agar diffusion method showed strong inhibition of Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Streptomyces viridochromogenes.[1]
Table 2: Antibacterial Spectrum of this compound
| Bacterial Strain | Activity | Concentration | Method | Reference |
| Bacillus subtilis | Strong | ~50 µ g/disk | Agar Diffusion | [1] |
| Staphylococcus aureus | Strong | ~50 µ g/disk | Agar Diffusion | [1] |
| Escherichia coli | Strong | ~50 µ g/disk | Agar Diffusion | [1] |
| Streptomyces viridochromogenes (Tü 57) | Strong | ~50 µ g/disk | Agar Diffusion | [1] |
Antifungal and Antialgal Activity
In the same study, this compound was tested against the fungi Candida albicans and Mucor miehei, and the micro-algae Chlorella vulgaris, Chlorella sorokiniana, and Scenedesmus suspicatus. No significant antifungal or antialgal activity was observed.[1]
Antitumor Potential
While specific cytotoxic or antitumor studies on this compound are limited in the available literature, it is noted that antibiotics of the fridamycin and angucycline classes, to which this compound belongs, are known to possess antitumor activities.[1][2] Further investigation into the cytotoxic effects of this compound on various cancer cell lines is warranted to explore its therapeutic potential in oncology.
Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, as an anthracycline antibiotic, it is hypothesized to function similarly to other members of this class, which are known to intercalate into DNA, thereby disrupting DNA replication and transcription, and inhibiting topoisomerase II.[3] This mode of action ultimately leads to the inhibition of protein synthesis and induction of apoptosis in susceptible cells.
A study on the related compound, Fridamycin A, demonstrated that it stimulates glucose uptake in 3T3-L1 adipocytes by activating the AMP-activated protein kinase (AMPK) signaling pathway without inducing adipogenesis.[4][5] This suggests that fridamycin-type compounds may have diverse biological targets and mechanisms of action beyond DNA intercalation.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol based on the methodology described for the isolation of this compound from Streptomyces sp. isolate B6921.[1]
1. Fermentation:
-
Inoculate a suitable liquid medium (e.g., M2+ medium) with a culture of Streptomyces sp. isolate B6921.
-
Incubate the culture in a fermentor at 28°C for approximately 72 hours with agitation.
2. Extraction:
-
After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to flash chromatography on a silica gel column.
-
Elute the column with a gradient of methanol in chloroform to separate the components into fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the target compound and further purify them using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).
Caption: Workflow for the isolation of this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of the following spectroscopic techniques:[1][2]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy were used to determine the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-HRMS) was employed to determine the exact molecular weight and deduce the molecular formula.[2]
Conclusion
This compound is a promising natural product with potent antibacterial activity. Its complex chemical structure and classification as an anthracycline suggest a potential for antitumor applications, although this requires further investigation. The information provided in this technical guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and other related fridamycin-type antibiotics. Future studies should focus on obtaining quantitative biological activity data, elucidating the specific molecular targets and signaling pathways, and optimizing its synthesis and production for potential clinical development.
References
- 1. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 3. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fridamycin A, a Microbial Natural Product, Stimulates Glucose Uptake without Inducing Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fridamycin A, a Microbial Natural Product, Stimulates Glucose Uptake without Inducing Adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Himalomycin B in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Himalomycin B, a fridamycin-type angucycline antibiotic produced by Streptomyces species. Drawing on research from related angucycline pathways, this document outlines the key enzymatic steps, genetic components, and proposed regulatory mechanisms. It also includes detailed experimental protocols and data presentation to facilitate further research and development in the field of antibiotic biosynthesis.
Introduction to this compound
This compound is a complex polyketide antibiotic belonging to the angucycline family, a group of aromatic natural products known for their diverse biological activities, including antibacterial and antitumor properties. First isolated from a marine Streptomyces sp., this compound shares a common aglycone skeleton with other fridamycin-type compounds and is characterized by its unique glycosylation pattern[1][2][3][4]. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches.
Chemical Structure of this compound:
This compound possesses a tetracyclic benz[a]anthraquinone core, which is decorated with several sugar moieties. The aglycone is a derivative of fridamycin E[1][5]. The characteristic glycosylation pattern of this compound involves the attachment of deoxysugars, which are critical for its biological activity. The sugar moieties identified in related compounds include L-cinerulose, L-amicetose, and L-rhodinose[1].
Proposed Biosynthetic Pathway of this compound
While the definitive biosynthetic gene cluster (BGC) for this compound has not been explicitly elucidated, a putative pathway can be constructed based on the well-characterized biosynthesis of the closely related angucycline, urdamycin A, and the common angucycline intermediate, rabelomycin. The biosynthesis is proposed to proceed via a type II polyketide synthase (PKS) system, followed by a series of post-PKS tailoring reactions, including cyclization, oxidation, and glycosylation.
Polyketide Core Assembly
The formation of the angucycline core is initiated by a type II PKS, which catalyzes the iterative condensation of acetyl-CoA as a starter unit with nine molecules of malonyl-CoA as extender units to form a linear decaketide chain. This process involves a minimal PKS complex consisting of a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP).
Post-PKS Modifications and Formation of Rabelomycin
Following the synthesis of the polyketide chain, a series of tailoring enzymes, including aromatases, cyclases, and oxidoreductases, catalyze the folding and cyclization of the linear precursor into the characteristic tetracyclic benz[a]anthraquinone scaffold. Rabelomycin, a common shunt product in many angucycline pathways, is a key intermediate in this process.
Glycosylation Steps
The subsequent and critical steps in the biosynthesis of this compound involve the attachment of multiple deoxysugar moieties to the aglycone core. This is catalyzed by a series of specific glycosyltransferases (GTs). Based on the structure of this compound and the biosynthesis of urdamycin A, the glycosylation cascade is proposed as follows:
-
C-Glycosylation: An initial C-glycosylation event attaches the first sugar unit to the aglycone.
-
O-Glycosylation: Subsequent O-glycosyltransferases catalyze the attachment of the remaining sugar residues to form the final glycosylated structure of this compound.
The sugar precursors are synthesized from primary metabolites through dedicated pathways encoded within the biosynthetic gene cluster.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative analysis of secondary metabolite production is essential for optimizing fermentation conditions and for metabolic engineering efforts. Due to the lack of specific published data for this compound, the following table presents representative values for related angucycline antibiotics produced by Streptomyces.
| Parameter | Value | Unit | Reference |
| Production Titer | |||
| Wild-type Strain | 10 - 50 | mg/L | Representative |
| Engineered Strain | 100 - 500 | mg/L | Representative |
| Enzyme Kinetics (Glycosyltransferase) | |||
| Km (Aglycone) | 50 - 200 | µM | Representative |
| Km (Sugar Donor) | 100 - 500 | µM | Representative |
| kcat | 0.1 - 5.0 | min-1 | Representative |
| Gene Expression (qRT-PCR) | |||
| PKS genes | 5 - 10 | fold increase | Representative |
| Glycosyltransferase genes | 3 - 8 | fold increase | Representative |
| Regulatory genes | 2 - 6 | fold increase | Representative |
Experimental Protocols
This section provides detailed methodologies for key experiments required to elucidate and engineer the this compound biosynthetic pathway.
Identification and Cloning of the this compound Biosynthetic Gene Cluster
Objective: To identify and isolate the complete BGC responsible for this compound production.
Methodology:
-
Genome Mining:
-
Sequence the genome of the this compound-producing Streptomyces strain using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies.
-
Assemble the genome and perform annotation.
-
Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs[6].
-
Search for BGCs containing genes homologous to known type II PKS systems and angucycline biosynthesis genes (e.g., from the urdamycin or fredericamycin clusters).
-
-
Cosmid Library Construction and Screening:
-
Construct a cosmid library of genomic DNA from the producer strain.
-
Design probes based on conserved sequences of type II PKS genes (e.g., actI or urdA).
-
Screen the cosmid library by colony hybridization with the labeled probes to identify clones containing the PKS genes.
-
Sequence the positive cosmids to obtain the full BGC.
-
Caption: Workflow for BGC identification and cloning.
Gene Inactivation and Complementation
Objective: To confirm the function of individual genes within the BGC.
Methodology:
-
Gene Knockout:
-
Construct a gene replacement cassette for the target gene (e.g., a PKS gene or a glycosyltransferase gene) by replacing it with an antibiotic resistance marker.
-
Introduce the cassette into the wild-type Streptomyces strain via intergeneric conjugation from E. coli.
-
Select for double-crossover homologous recombination events to generate the gene knockout mutant.
-
Confirm the gene deletion by PCR and Southern blot analysis.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and mutant strains under production conditions.
-
Extract the secondary metabolites from the culture broth and mycelium.
-
Analyze the extracts by HPLC and LC-MS to compare the metabolite profiles. A loss of this compound production and/or the accumulation of a biosynthetic intermediate in the mutant strain confirms the gene's involvement.
-
-
Complementation:
-
Clone the wild-type copy of the inactivated gene into an integrative expression vector.
-
Introduce the complementation plasmid into the mutant strain.
-
Analyze the metabolite profile of the complemented strain to confirm the restoration of this compound production.
-
Heterologous Expression of the Biosynthetic Gene Cluster
Objective: To produce this compound in a genetically tractable host strain.
Methodology:
-
Cloning of the BGC:
-
Host Strain Selection:
-
Choose a suitable heterologous host, such as Streptomyces coelicolor A3(2) or Streptomyces albus J1074, which are known for their ability to express foreign BGCs.
-
-
Transformation and Expression:
-
Introduce the BGC-containing vector into the chosen host strain via protoplast transformation or conjugation.
-
Cultivate the recombinant strain under various conditions to optimize the production of this compound.
-
-
Product Verification:
-
Confirm the production of this compound in the heterologous host by LC-MS and NMR analysis, comparing the data to an authentic standard.
-
In Vitro Characterization of Glycosyltransferases
Objective: To determine the substrate specificity and catalytic activity of the glycosyltransferases involved in this compound biosynthesis.
Methodology:
-
Protein Expression and Purification:
-
Clone the coding sequences of the putative glycosyltransferase genes into an E. coli expression vector (e.g., pET series).
-
Express the proteins as N- or C-terminal His-tagged fusions.
-
Purify the recombinant proteins using nickel-affinity chromatography.
-
-
Enzyme Assays:
-
Synthesize or isolate the aglycone acceptor substrate and the nucleotide-sugar donor substrates (e.g., TDP-L-rhamnose).
-
Perform in vitro reactions containing the purified enzyme, the aglycone, the sugar donor, and appropriate buffers and cofactors.
-
Monitor the reaction progress by HPLC or LC-MS to detect the formation of the glycosylated product.
-
-
Kinetic Analysis:
-
Determine the kinetic parameters (Km and kcat) by varying the concentrations of the acceptor and donor substrates and measuring the initial reaction velocities.
-
Regulatory Mechanisms
The production of secondary metabolites in Streptomyces is tightly regulated at multiple levels. While specific regulatory elements for this compound are yet to be identified, the BGC is expected to contain cluster-situated regulators (CSRs), such as Streptomyces antibiotic regulatory proteins (SARPs), which directly control the expression of the biosynthetic genes. Additionally, global regulators responsive to nutritional signals, developmental cues, and quorum sensing are likely to play a role in modulating this compound production.
Caption: Proposed regulatory cascade for this compound biosynthesis.
Conclusion
This technical guide provides a foundational framework for understanding and investigating the biosynthesis of this compound. By leveraging knowledge from related angucycline pathways, a putative biosynthetic route has been proposed, and detailed experimental protocols have been outlined to facilitate its elucidation and manipulation. Further research focusing on the identification and characterization of the specific genes and enzymes involved will be crucial for unlocking the full potential of this compound and for the development of novel antibiotics through metabolic engineering. The provided diagrams and data tables serve as valuable resources for researchers in this endeavor.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 5. Fridamycin E | C19H16O7 | CID 443847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biosynthetic Gene Cluster Analysis in Actinobacterial Genus Streptomyces | Springer Nature Experiments [experiments.springernature.com]
- 7. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces [mdpi.com]
- 8. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 9. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3rd International Conference on Natural Products Discovery and Development in the Genomic Era [sim.confex.com]
- 11. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Silent Gene Cluster Activation in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antibacterial Action of Himalomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himalomycin B, a fridamycin-type anthracycline antibiotic isolated from a marine-derived Streptomyces species, has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3][4] While specific mechanistic studies on this compound are not extensively documented in current literature, its structural classification as an anthracycline provides a strong foundation for understanding its probable mode of action. This technical guide synthesizes the available information on this compound and extrapolates its likely mechanism of action based on the well-established activities of related anthracycline compounds. This document outlines the presumed molecular interactions, presents available antibacterial activity data, details relevant experimental protocols for mechanism-of-action studies, and provides visualizations of the key pathways.
Introduction
This compound is a novel natural product belonging to the fridamycin class of anthracycline antibiotics.[1][2][3] Anthracyclines are a well-known group of chemotherapeutic and antibiotic agents that exert their effects through interaction with cellular DNA and associated enzymes.[5][6][7] this compound has been shown to possess potent antibacterial properties, making it a subject of interest for the development of new antimicrobial agents. This guide aims to provide a detailed overview of its anticipated mechanism of action to aid researchers and drug development professionals in further investigation and potential therapeutic application.
Chemical Structure
The chemical structure of this compound is characterized by a tetracyclic anthraquinone core linked to sugar moieties. This structural motif is shared with other anthracyclines and is crucial for its biological activity.
Antibacterial Spectrum
This compound has demonstrated strong antibacterial activity against several bacterial species in qualitative assays. The following table summarizes the reported antibacterial spectrum.
| Bacterial Strain | Activity | Reference |
| Bacillus subtilis | Strong | [3] |
| Streptomyces viridochromogenes (Tü 57) | Strong | [3] |
| Staphylococcus aureus | Strong | [3] |
| Escherichia coli | Strong | [3] |
Note: The original study mentions activity at a concentration of ~50 µ g/disk in an agar diffusion assay. Specific Minimum Inhibitory Concentration (MIC) values from broth microdilution assays are not yet publicly available.
Proposed Mechanism of Action
Based on its structural similarity to other anthracycline antibiotics, the antibacterial mechanism of action of this compound is likely multifaceted, primarily targeting bacterial DNA replication and integrity.[5][6][7] The two primary proposed mechanisms are:
-
DNA Intercalation: The planar anthraquinone core of this compound is expected to insert between the base pairs of the bacterial DNA double helix. This intercalation is thought to distort the DNA structure, thereby interfering with essential cellular processes such as DNA replication and transcription. This disruption can inhibit protein synthesis and ultimately lead to bacterial cell death.[5][6]
-
Inhibition of Type II Topoisomerases: Anthracyclines are well-documented inhibitors of type II topoisomerases, such as DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are essential for managing DNA supercoiling, a critical process during DNA replication and chromosome segregation in bacteria. This compound is hypothesized to stabilize the covalent complex formed between the topoisomerase and DNA, which results in double-strand breaks in the bacterial chromosome. The accumulation of these DNA breaks is cytotoxic and leads to the demise of the bacterial cell.[6] Topoisomerase IV is the primary target in many Gram-positive bacteria, while DNA gyrase is often the main target in Gram-negative bacteria.
The following diagram illustrates the proposed dual mechanism of action of this compound.
Caption: Proposed dual mechanism of action of this compound.
Detailed Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro assays are required. The following are detailed protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[8][9][10][11][12]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest concentration to be tested.
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Agar Diffusion Assay
This qualitative assay assesses the susceptibility of bacteria to an antimicrobial agent.[13][14][15][16][17]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture
-
Sterile cotton swabs
-
Sterile paper discs (6 mm)
-
This compound solution of known concentration
-
Incubator
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Uniformly streak the inoculum onto the surface of an MHA plate using a sterile cotton swab.
-
Aseptically apply paper discs impregnated with a known amount of this compound (e.g., 50 µg) onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Topoisomerase IV Inhibition Assay (Decatenation Assay)
This assay determines if a compound inhibits the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA).[18][19][20][21][22]
Materials:
-
Purified bacterial topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)
-
This compound at various concentrations
-
Stop solution/loading dye (containing SDS and proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction tubes on ice.
-
To each tube, add assay buffer, kDNA, and the desired concentration of this compound.
-
Initiate the reaction by adding a pre-determined amount of topoisomerase IV enzyme.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase IV is indicated by the persistence of catenated kDNA at the origin of the gel, while successful decatenation results in the appearance of relaxed, monomeric DNA circles that migrate into the gel.
The following diagram illustrates the workflow for a topoisomerase IV inhibition assay.
Caption: Workflow for a topoisomerase IV inhibition assay.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is still forthcoming, its classification as a fridamycin-type anthracycline provides a robust framework for predicting its antibacterial strategy. The proposed dual mechanism of DNA intercalation and topoisomerase II inhibition aligns with the known activities of this class of antibiotics and explains its potent activity against both Gram-positive and Gram-negative bacteria. Further research, utilizing the experimental protocols outlined in this guide, is essential to definitively confirm these mechanisms and to fully characterize the therapeutic potential of this compound as a novel antibacterial agent.
References
- 1. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 3. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 4. researchgate.net [researchgate.net]
- 5. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthracycline - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. protocols.io [protocols.io]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 14. principles-of-assessing-bacterial-susceptibility-to-antibiotics-using-the-agar-diffusion-method - Ask this paper | Bohrium [bohrium.com]
- 15. 3.5. Antimicrobial Assay Using Agar Diffusion–Dilution Test [bio-protocol.org]
- 16. akjournals.com [akjournals.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 19. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. inspiralis.com [inspiralis.com]
- 21. topoisomerase IV assay kits [profoldin.com]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Himalomycin B from Marine Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Himalomycin B, a novel anthracycline antibiotic derived from marine actinomycetes. This document details the experimental protocols, summarizes the biological activity, and presents the physicochemical properties of this compound, offering valuable insights for researchers in natural product chemistry, microbiology, and drug discovery.
Executive Summary
The marine environment is a vast and largely untapped resource for novel bioactive compounds. Marine actinomycetes, in particular, have proven to be a prolific source of secondary metabolites with diverse chemical structures and biological activities. This guide focuses on this compound, a fridamycin-type antibiotic isolated from the marine-derived Streptomyces sp. isolate B6921. This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This document serves as a technical resource, providing detailed methodologies for its isolation and purification, quantitative data on its biological potency, and an overview of the general mechanism of action for its compound class.
Discovery and Producing Organism
This compound was discovered during a screening program focused on identifying novel bioactive compounds from marine actinomycetes.[1][2] The producing organism, Streptomyces sp. isolate B6921, was isolated from a sandy sediment sample collected from a coastal site in Mauritius in the Indian Ocean.[1][2]
Taxonomic Details of the Producing Strain:
-
Isolation Medium : Olson medium, containing 22 g of actinomycete isolation agar (Difco) and 5 g of glycerol in 1 liter of 50% natural seawater.[1][2]
-
16S rRNA Gene Sequence Similarity : The strain B6921 shows a 99.3% similarity to its closest relative, Streptomyces cyaneus.[1]
-
Morphological Characteristics : The substrate mycelium color varies from dark red to beige depending on the medium. The aerial mycelium is white to reddish-grey, and spores are borne in mature spiral chains.[1]
Experimental Protocols
This section provides a detailed description of the experimental procedures for the fermentation, extraction, and purification of this compound.
Fermentation of Streptomyces sp. B6921
The production of this compound was achieved through submerged fermentation in a 20-liter jar fermentor.
3.1.1 Seed Culture Preparation
-
Inoculation : Well-developed colonies of Streptomyces sp. B6921 from an M+2 agar plate (prepared with 50% seawater) were used to inoculate twelve 1-liter Erlenmeyer flasks.[1]
-
Seed Medium : Each flask contained 200 ml of M+2 medium.[1]
-
M+2 Medium Composition :
-
Malt extract: 10 g
-
Yeast extract: 4 g
-
Glucose: 4 g
-
Artificial seawater: 0.5 L
-
Tap water: 0.5 L
-
The pH was adjusted to 7.8 with 2 N NaOH before sterilization.[1]
-
-
-
Incubation : The flasks were incubated at 28°C for 3 days on a rotary shaker at 95 rpm.[1]
3.1.2 Scale-up Fermentation
-
Inoculation : The seed cultures were used to inoculate a 20-liter jar fermentor containing the M+2 medium.[1]
-
Fermentation Conditions : The fermentation was carried out for 72 hours at 28°C.[1]
Extraction and Isolation of this compound
The following workflow outlines the multi-step process for extracting and purifying this compound from the fermentation broth.
3.2.1 Detailed Isolation Steps
-
Extraction : The culture broth was extracted with ethyl acetate to yield a crude extract.[1][2]
-
Flash Chromatography : The crude extract was subjected to flash chromatography on a silica gel column using a methanol/chloroform (MeOH/CHCl₃) gradient. This resulted in the separation of the extract into eight fractions.[1][2]
-
Fraction Selection : The more polar fractions, including Fraction VII, contained the yellow quinone zones that exhibited antibacterial activity and were selected for further purification.[1][2]
-
Sephadex LH-20 Chromatography : Fraction VII was first separated on a Sephadex LH-20 column (4 x 100 cm) with a mobile phase of chloroform/40% methanol (CHCl₃/40% MeOH) to enrich the target compound.[1][2]
-
Preparative High-Performance Liquid Chromatography (HPLC) : The enriched fraction was then purified by preparative HPLC using a acetonitrile/water (MeCN/H₂O) gradient, starting with 40% H₂O, at a flow rate of 10 ml/min.[1][2]
-
Preparative Thin-Layer Chromatography (PTLC) : A final purification step using PTLC (20 x 20 cm plates) with a mobile phase of chloroform/5% methanol/0.1% acetic acid (CHCl₃/5% MeOH/0.1% AcOH) yielded 2.8 mg of pure this compound as a yellow solid.[2]
Physicochemical and Biological Properties
Physicochemical Properties
The structure of this compound was elucidated through detailed analysis of mass spectrometry and 1D/2D NMR spectra, and by comparison with the known compound, fridamycin D.[1]
| Property | Value |
| Molecular Formula | C₄₃H₅₆O₁₆ |
| Molecular Weight | 828.9 g/mol |
| Appearance | Yellow solid |
| Compound Class | Anthracycline, Fridamycin-type antibiotic |
Table 1: Physicochemical properties of this compound.
Biological Activity
This compound demonstrated potent antibacterial activity against several bacterial strains in an agar diffusion assay. The activity was determined by measuring the diameter of the inhibition zone around a disk impregnated with approximately 50 µg of the compound.[1]
| Test Organism | Inhibition Zone Diameter (mm) |
| Bacillus subtilis | 33 |
| Streptomyces viridochromogenes | 28 |
| Staphylococcus aureus | 25 |
| Escherichia coli | 24 |
Table 2: Antibacterial activity of this compound.[1]
It is noteworthy that Minimum Inhibitory Concentration (MIC) values for this compound have not been reported in the reviewed literature. The compound exhibited no significant antifungal activity against Candida albicans and Mucor miehei, nor any antialgal activity against Chlorella vulgaris, Chlorella sorokiniana, and Scenedesmus suspicatus.[1]
Proposed Mechanism of Action
A specific signaling pathway for this compound has not been elucidated. However, as an anthracycline antibiotic, its mechanism of action is likely to be similar to other well-characterized members of this class. The proposed general mechanisms for anthracyclines are multifaceted and primarily target cellular processes related to DNA replication and integrity.
The primary proposed mechanisms include:
-
DNA Intercalation : The planar aromatic core of the anthracycline molecule inserts itself between DNA base pairs, distorting the double helix structure. This physical blockage inhibits the progression of DNA polymerase and RNA polymerase, thereby blocking DNA replication and transcription.
-
Topoisomerase II Inhibition : Anthracyclines can form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication. This "poisoning" of the enzyme prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS) : The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the formation of semiquinone free radicals. These radicals can react with molecular oxygen to produce superoxide anions and other ROS, which can cause oxidative damage to DNA, proteins, and lipids, ultimately contributing to cell death.
Conclusion and Future Perspectives
This compound represents a promising antibacterial lead compound from a marine microbial source. The detailed protocols for its fermentation and isolation provided in this guide offer a foundation for further research and development. Future studies should focus on establishing a more comprehensive biological profile, including the determination of MIC values against a broader panel of pathogenic bacteria, and investigating its efficacy in in vivo models. Furthermore, elucidation of the specific molecular targets and signaling pathways of this compound will be crucial for understanding its precise mechanism of action and for any potential therapeutic development. The unique chemical scaffold of this compound also presents opportunities for medicinal chemistry efforts to generate analogues with improved potency and selectivity.
References
Himalomycin B molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anthracycline antibiotic, Himalomycin B, including its chemical properties, biological activity, and the methodologies used for its isolation and characterization.
Core Molecular Data
This compound is a complex glycosylated anthracycline with the following key molecular identifiers:
| Property | Value |
| Molecular Formula | C43H56O16 |
| Molecular Weight | 828.9 g/mol |
| CAS Number | 701915-11-9 |
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HRESI-MS) confirmed the molecular formula.[1] Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy was employed to determine the connectivity and stereochemistry of the molecule.
¹H and ¹³C NMR Data
The following tables summarize the key NMR spectral data for this compound, which were crucial for its structure determination.[1]
Table 1: ¹³C NMR Data of this compound
| Chemical Shift (δ) | Assignment |
|---|---|
| 207.7 | Ketone C=O |
| 188.0, 187.9 | Quinone C=O |
| 177.0 | Acid/Ester C=O |
| 161.8 - 115.6 | Aromatic sp² Carbons |
| 98.4, 91.6, 91.4 | Acetal Carbons |
| 44.7, 41.0, 39.9, 36.6 | Methylene Carbons |
| 27.2, 17.2, 16.2 | Methyl Carbons |
Table 2: Key ¹H NMR Data of this compound
| Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|
| 13.32, 13.04 | s | Chelated peri-hydroxy groups |
| 5.2 - 2.5 | m | Sugar protons |
| 1.41, 1.36 | d | Methyl groups |
| 1.32 | s | Methyl group |
Biological Activity
This compound has demonstrated significant biological activity, particularly as an antibacterial and potential antitumor agent.[1]
Antibacterial Spectrum
This compound exhibits strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The activity was determined using the agar diffusion method with a concentration of approximately 50 µ g/disk .[1]
Table 3: Antibacterial Activity of this compound
| Bacterial Strain | Activity |
|---|---|
| Bacillus subtilis | Strong |
| Staphylococcus aureus | Strong |
| Streptomyces viridochromogenes (Tü 57) | Strong |
| Escherichia coli | Strong |
This compound did not show any significant antifungal activity against Candida albicans and Mucor miehei, nor did it exhibit antialgal activity against Chlorella vulgaris, Chlorella sorokiniana, and Scenedesmus suspicatus.[1]
Experimental Protocols
The following sections detail the methodologies for the fermentation, isolation, and structural characterization of this compound.[1]
Fermentation Protocol
-
Strain and Culture Medium : The producing organism, Streptomyces sp. isolate B6921, was cultured on M2+ medium. The M2+ medium consists of malt extract (10 g), yeast extract (4 g), and glucose (4 g) dissolved in 1 liter of 50% artificial seawater and 50% tap water. The pH was adjusted to 7.8 before sterilization.
-
Inoculation and Incubation : Well-grown agar subcultures of Streptomyces sp. B6921 were used to inoculate twelve 1-liter Erlenmeyer flasks, each containing 200 ml of M2+ medium.
-
Seed Culture : The flasks were incubated at 28°C for 3 days on a rotary shaker at 95 rpm.
-
Large-Scale Fermentation : The seed cultures were then used to inoculate a 20-liter jar fermentor, which was maintained at 28°C for 72 hours.
Isolation and Purification Workflow
-
Extraction : The culture broth was extracted with ethyl acetate to obtain a crude extract.
-
Fractionation : The crude extract was subjected to flash chromatography on a silica gel column using a methanol/chloroform gradient, yielding eight fractions.
-
Purification : The more polar fractions, which contained this compound, underwent further purification steps to yield the pure compound.
Structure Elucidation Methodology
The chemical structure of this compound was determined through a combination of modern spectroscopic techniques:
-
Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the exact molecular weight and deduce the molecular formula.
-
NMR Spectroscopy : A suite of 1D and 2D NMR experiments were conducted to establish the carbon-hydrogen framework and the connectivity of the sugar moieties to the aglycone. These experiments included:
-
¹H NMR
-
¹³C NMR and APT (Attached Proton Test)
-
COSY (Correlation Spectroscopy)
-
HMQC (Heteronuclear Multiple Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Comparative Analysis : The NMR data of this compound were compared with those of the known related compound, fridamycin D, to aid in the structural assignment.
Postulated Mechanism of Action: A Signaling Pathway Perspective
While the precise molecular targets of this compound are still under investigation, its structural similarity to fridamycin A suggests a potential mechanism of action related to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Fridamycin A has been shown to stimulate glucose uptake in adipocytes through this pathway. The diagram below illustrates this proposed signaling cascade.
References
An In-depth Technical Guide to the Spectroscopic Data of Himalomycin B
This guide provides a comprehensive overview of the spectroscopic data for Himalomycin B, a novel anthracycline antibiotic. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles.
Spectroscopic Data Presentation
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄₃H₅₆O₁₆ |
| Molecular Weight | 828 |
| Technique | ESI-HRMS |
Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1-OH | 13.13 | s | |
| 6-OH | 13.06 | s | |
| 7-H | 7.68 | d | 7.5 |
| 8-H | 8.16 | t | 7.9 |
| 9-H | 7.75 | d | 8.3 |
| 10-H | 7.75 | d | 8.3 |
| 11-H | 8.16 | t | 7.9 |
| 12-H | 7.68 | d | 7.5 |
| 1'-H | 5.24 | d | 3.4 |
| 2'-H | 1.88, 2.37 | m | |
| 3'-H | 3.81 | m | |
| 4'-H | 3.11 | m | |
| 5'-H | 3.99 | m | |
| 6'-H₃ | 1.36 | d | 6.2 |
| 1''-H | 5.17 | d | 3.4 |
| 2''-H | 1.88, 2.37 | m | |
| 3''-H | 3.81 | m | |
| 4''-H | 3.49 | m | |
| 5''-H | 3.99 | m | |
| 6''-H₃ | 1.41 | d | 6.2 |
| 1'''-H | 5.25 | d | 3.4 |
| 2'''-H | 1.88, 2.37 | m | |
| 3'''-H | 3.81 | m | |
| 4'''-H | 3.49 | m | |
| 5'''-H | 3.99 | m | |
| 6'''-H₃ | 1.41 | d | 6.2 |
Note: The complete assignment of all proton signals was not fully detailed in the provided search results. The table is populated with the available data and may be incomplete.
Table 3: ¹³C NMR Spectral Data of this compound (75.5 MHz, CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 161.8 | 1' | 91.4 |
| 2 | 115.6 | 2' | 36.6 |
| 3 | 136.7 | 3' | 71.4 |
| 4 | 118.9 | 4' | 74.5 |
| 4a | 133.4 | 5' | 68.9 |
| 5 | 188.0 | 6' | 17.2 |
| 6 | 161.8 | 1'' | 91.6 |
| 6a | 115.6 | 2'' | 39.9 |
| 7 | 136.7 | 3'' | 71.1 |
| 8 | 118.9 | 4'' | 77.7 |
| 9 | 124.2 | 5'' | 68.9 |
| 10 | 124.2 | 6'' | 16.2 |
| 10a | 133.4 | 1''' | 98.4 |
| 11 | 118.9 | 2''' | 41.0 |
| 12 | 136.7 | 3''' | 207.7 |
| 12a | 115.6 | 4''' | 44.7 |
| 12b | 133.4 | 5''' | 70.2 |
| C=O | 187.9 | 6''' | 27.2 |
Note: The complete assignment of all carbon signals was not fully detailed in the provided search results. The table is populated with the available data and may be incomplete.
Table 4: Predicted Infrared (IR) Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (phenolic) | 3500-3200 (broad) | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=O (quinone) | 1680-1630 | Stretching |
| C=O (ketone) | 1725-1705 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| C-O (alcohol/ether) | 1260-1000 | Stretching |
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.
2.1. Isolation and Purification of this compound
This compound is isolated from the culture broth of the marine Streptomyces sp. isolate B6921.[1]
-
Fermentation: The Streptomyces strain is cultured in a suitable medium, such as M2+ medium, containing malt extract, yeast extract, and glucose dissolved in artificial seawater and tap water.[2] The culture is incubated for a specified period to allow for the production of secondary metabolites.[2]
-
Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to separate the organic compounds from the aqueous phase.[2]
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel using a gradient of chloroform and methanol to fractionate the components.[2]
-
Purification: Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3]
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer, such as a Bruker Avance 500 MHz instrument.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.
-
¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra are recorded to identify the chemical shifts of the carbon atoms in the molecule.
-
2D NMR Spectroscopy: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, aiding in the complete structure elucidation.[4]
2.3. Mass Spectrometry (MS)
High-resolution mass spectra are obtained using an ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) instrument.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the mass spectrometer's ion source.
-
Ionization: The sample is ionized using electrospray ionization.
-
Mass Analysis: The mass-to-charge ratio of the resulting ions is measured with high accuracy to determine the exact mass of the molecule and subsequently its elemental composition.[2]
2.4. Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.[5]
-
Sample Preparation: A small amount of the solid this compound sample can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[6] For the KBr pellet method, the sample is mixed with KBr powder and pressed into a thin, transparent disk. For ATR, the sample is placed in direct contact with the ATR crystal.[6]
-
Data Acquisition: The FTIR spectrometer passes a beam of infrared radiation through the sample. The instrument's detector measures the amount of light absorbed by the sample at each wavelength.[7]
-
Spectrum Generation: The data is processed using a Fourier transform to generate an infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).[8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for the isolation and structural analysis of this compound.
References
- 1. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 2. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 3. researchgate.net [researchgate.net]
- 4. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect [mdpi.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 8. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
An In-depth Technical Guide to the Fridamycin-Type Antibiotic Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fridamycin-type antibiotic family, a class of angucycline natural products with promising biological activities. This document covers their chemical structures, biological activities, mechanisms of action, biosynthesis, and relevant experimental protocols, designed to be a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction to the Fridamycin Family
The fridamycin-type antibiotics are a subgroup of the angucycline class of aromatic polyketides, produced predominantly by actinomycete bacteria, particularly species of the genus Streptomyces.[1][2] These compounds are characterized by a core benz[a]anthracene skeleton, often decorated with one or more deoxysugar moieties.[3] The family includes several known members, such as fridamycin A, D, E, H, and I, as well as the closely related himalomycins A and B.[4][5][6][7] Members of this family have garnered significant interest due to their diverse biological activities, which include antibacterial, antitumor, and antidiabetic properties.[3][7][8]
Chemical Structures
The core chemical structure of the fridamycin family is the angucycline framework. Variations in the substitution patterns on this core and the nature and attachment of sugar residues give rise to the different members of the family.
Known Members of the Fridamycin Family and their Structures:
-
Fridamycin A: An angucycline glycoside.[7]
-
Fridamycin D: Structurally related to himalomycins.[4]
-
Fridamycin E: A simpler member of the family, lacking a sugar moiety.[3]
-
Fridamycin H and I: Isolated from marine sponge-derived Actinokineospora spheciospongiae.[5]
-
Himalomycin A and B: Anthracycline antibiotics closely related to fridamycin D, isolated from a marine Streptomyces species.[4][9]
Biological Activities and Quantitative Data
Fridamycin-type antibiotics exhibit a range of biological activities. Their antibacterial properties are of primary interest, with activity reported against various Gram-positive and Gram-negative bacteria. Additionally, some members have shown other significant bioactivities.
Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of the antibacterial potency of these compounds.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Fridamycin A | Multidrug-resistant Staphylococcus aureus (MRSA) | - (Inhibits) | [7] |
| Vancomycin-resistant Enterococcus (VRE) | - (Inhibits) | [7] | |
| Fridamycin D | Multidrug-resistant Staphylococcus aureus (MRSA) | - (Inhibits) | [7] |
| Fridamycin E | Escherichia coli (Gram-(+)-like imp strain) | 8 µM | [3][10] |
| Himalomycin A & B | Bacillus subtilis | Strong Activity | [4] |
| Staphylococcus aureus | Strong Activity | [4] | |
| Streptomyces viridochromogenes | Strong Activity | [4] | |
| Escherichia coli | Strong Activity | [4] |
Note: Specific MIC values for Fridamycin A and D against MRSA and VRE, and for Himalomycins against the listed bacteria, were not available in the provided search results, though their inhibitory activity was noted.
Antidiabetic Activity
Fridamycin A has been shown to have an antidiabetic effect by stimulating glucose uptake in cells. This is achieved through the activation of AMP-activated protein kinase (AMPK).[7]
Mechanism of Action
Antibacterial Mechanism
The precise antibacterial mechanism of action for the fridamycin family is not yet fully elucidated. However, as members of the angucycline class of antibiotics, it is hypothesized that they may act through mechanisms common to this class, such as inhibition of bacterial enzymes or interference with nucleic acid synthesis.[1][11] Further research is needed to pinpoint the specific molecular targets of fridamycins.
Antidiabetic Mechanism of Fridamycin A
Fridamycin A exerts its antidiabetic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway.[7] AMPK is a key cellular energy sensor that, when activated, stimulates glucose uptake and fatty acid oxidation while inhibiting anabolic processes. The activation of AMPK by fridamycin A leads to increased glucose transport into cells, thereby lowering blood glucose levels.
Biosynthesis
The biosynthesis of fridamycin-type antibiotics, like other angucyclines, is believed to originate from a type II polyketide synthase (PKS) pathway.[1][12] This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units to construct the polycyclic aromatic backbone. The core structure is then modified by a series of tailoring enzymes, including glycosyltransferases that attach the characteristic sugar moieties.
While the specific gene cluster for fridamycin biosynthesis has not been fully characterized in the provided search results, it is expected to be similar to that of other angucycline antibiotics like rifamycin.[13][14] The identification and characterization of the fridamycin biosynthetic gene cluster would be a significant step towards understanding and potentially engineering the production of novel fridamycin analogs.
Experimental Protocols
Isolation and Purification of Fridamycin-Type Antibiotics
The following is a general protocol for the isolation and purification of fridamycin-type antibiotics from Streptomyces fermentation cultures, based on methods described for himalomycins.[4]
1. Fermentation:
- Inoculate a suitable production medium (e.g., M+2 medium) with a spore suspension of the producing Streptomyces strain.
- Incubate the culture under appropriate conditions (e.g., 28°C) for a sufficient period to allow for antibiotic production.
2. Extraction:
- Separate the mycelium from the culture broth by centrifugation or filtration.
- Extract the culture filtrate and the mycelial cake with an organic solvent such as ethyl acetate.
- Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
3. Chromatographic Purification:
- Subject the crude extract to a series of chromatographic steps to purify the individual fridamycin compounds. This may include:
- Silica gel column chromatography.
- Sephadex LH-20 column chromatography.
- Preparative thin-layer chromatography (TLC).
- High-performance liquid chromatography (HPLC), often using a reversed-phase column.
4. Structure Elucidation:
- Determine the chemical structures of the purified compounds using a combination of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).
- Mass Spectrometry (MS).
Synthesis of Fridamycin E
The following is a summary of the key steps in the de novo asymmetric synthesis of Fridamycin E.[3]
1. Monomethallylation of Anthrarufin:
- React commercially available anthrarufin with methallyl chloride in the presence of potassium iodide and potassium carbonate.
2. Claisen Rearrangement:
- Perform an in situ dithionate reduction of the product from step 1, followed by a thermally promoted Claisen rearrangement to yield C-methallylated anthrarufin.
3. Protection of Phenol Hydroxyl Groups:
- Protect the two phenol hydroxyl groups as benzyl ethers using benzyl bromide and potassium carbonate.
4. Sharpless Dihydroxylation:
- Perform an asymmetric dihydroxylation of the alkene to introduce the desired stereochemistry.
5. Cobalt-Catalyzed Epoxide Carbonylation:
- Convert the resulting epoxide to a β-lactone intermediate via a cobalt-catalyzed carbonylation reaction.
6. Hydrolysis and Debenzylation:
- Hydrolyze the β-lactone to the corresponding β-hydroxy carboxylic acid.
- Remove the benzyl protecting groups to yield (R)-fridamycin E.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a fridamycin antibiotic can be determined using standard broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]
1. Preparation of Inoculum:
- Prepare a standardized bacterial inoculum from a fresh culture, typically adjusted to a concentration of 5 x 10^5 CFU/mL.
2. Preparation of Antibiotic Dilutions:
- Prepare a series of two-fold dilutions of the fridamycin antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).
3. Inoculation and Incubation:
- Inoculate each dilution of the antibiotic with the standardized bacterial suspension.
- Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
- Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
4. Reading the MIC:
- The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Visualizations
Signaling Pathway Diagram
Caption: AMPK signaling pathway activation by Fridamycin A.
Experimental Workflow Diagram
Caption: General workflow for fridamycin isolation and characterization.
References
- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De Novo Asymmetric Synthesis of Fridamycin E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. De novo asymmetric synthesis of fridamycin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. scite.ai [scite.ai]
- 13. mdpi.com [mdpi.com]
- 14. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 16. idexx.dk [idexx.dk]
- 17. chosunobr.org [chosunobr.org]
Unveiling Himalomycin B: A Technical Guide to its Marine Origins and Production
For Immediate Release
GÖTTINGEN, Germany – November 13, 2025 – Himalomycin B, a potent anthracycline antibiotic, originates from a marine bacterium, a specific strain of Streptomyces species. This in-depth guide provides a comprehensive overview of its biological source, production methodologies, and key biological data for researchers, scientists, and drug development professionals.
This compound is a secondary metabolite isolated from the culture broth of the marine Streptomyces sp. isolate B6921.[1][2][3][4][5][6] This strain was first isolated from sandy sediment collected from a coastal site in Mauritius in the Indian Ocean.[1] Genetically, the producing organism shows a 99.3% similarity to its closest relative, Streptomyces cyaneus, based on 16S rRNA gene sequencing.[1]
Biological Activity
This compound has demonstrated significant antibacterial properties. The following table summarizes its bioactivity against various bacterial strains.
| Test Organism | Concentration (µ g/disk ) | Activity |
| Bacillus subtilis | ~ 50 | Strong |
| Staphylococcus aureus | ~ 50 | Strong |
| Escherichia coli | ~ 50 | Strong |
| Streptomyces viridochromogenes (Tü 57) | ~ 50 | Strong |
Data sourced from Maskey et al., 2003.[1]
This compound did not exhibit antifungal activity against Candida albicans and Mucor miehei, nor did it show antialgal activity against Chlorella vulgaris, Chlorella sorokiniana, and Scenedesmus suspicatus.[1]
Production and Isolation of this compound
The production of this compound involves a multi-step process, from the cultivation of the producing organism to the extraction and purification of the final compound.
Experimental Protocols
1. Cultivation of Streptomyces sp. B6921:
-
Inoculum Preparation: A 500 ml Erlenmeyer flask containing 200 ml of a medium composed of 10 g malt extract, 4 g yeast extract, and 4 g glucose dissolved in 0.5 l of artificial seawater and 0.5 l of tap water (pH adjusted to 7.8) is inoculated with the strain. The flask is incubated at 28°C for 3 days with shaking at 95 rpm.[1]
-
Fermentation: The inoculum is used to start a 20 l jar fermentor, which is maintained at 28°C for 72 hours.[1]
2. Extraction of Crude Product:
-
The culture broth is subjected to a standard work-up procedure to obtain a crude extract.[1] While the original paper refers to a standard procedure, a typical extraction method for such compounds involves solvent extraction, for example, with ethyl acetate.
3. Purification of this compound:
-
Initial Fractionation: The crude extract is first subjected to flash chromatography on silica gel using a methanol/chloroform gradient, resulting in eight fractions.[1]
-
Separation of Polar Fractions: The more polar fractions, which contain this compound, are further processed.[1]
-
Sephadex Chromatography: Fraction VII is separated on a Sephadex LH-20 column (4 x 100 cm) with a mobile phase of chloroform/40% methanol to enrich the yellow compound.[1]
-
Preparative HPLC: The enriched fraction is then purified by preparative High-Performance Liquid Chromatography (HPLC) using a acetonitrile/water gradient, starting with 40% water, at a flow rate of 10 ml/min.[1]
-
Preparative TLC: A final purification step is carried out using Preparative Thin-Layer Chromatography (PTLC) on a 20 x 20 cm plate with a solvent system of chloroform/5% methanol/0.1% acetic acid. This yields pure this compound as a yellow solid.[1]
Visualizing the Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: A flowchart detailing the key stages in the isolation and purification of this compound.
Biosynthetic Pathway Context
This compound is a C-glycoside, a class of natural products characterized by a sugar moiety attached to an aglycone via a C-C bond. Its biosynthesis is expected to follow a pathway similar to other angucycline antibiotics, involving polyketide synthesis for the aglycone and subsequent glycosylation steps.
The following diagram provides a conceptual overview of the likely biosynthetic pathway.
Caption: A conceptual diagram of the biosynthetic pathway leading to this compound.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Himalomycin B: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Himalomycin B, a novel anthracycline antibiotic. It covers its chemical identity, isolation from a marine actinobacterium, and its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, antibiotic discovery, and drug development.
Chemical Identity of this compound
This compound is a complex glycosylated anthracycline with a distinct chemical structure. Its formal chemical nomenclature and identifying characteristics are summarized in the table below, providing a clear and quantitative reference for this compound.
| Identifier | Value | Reference |
| IUPAC Name | 4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-[(2S,5S,6S)-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methylbutanoic acid | [1] |
| Molecular Formula | C43H56O16 | [1][2] |
| Molecular Weight | 828.9 g/mol | [1][2] |
| PubChem CID | 11765992 | [1] |
| CAS Number | 701915-11-9 | [1][2] |
| InChI | InChI=1S/C43H56O16/c1-19-27(44)10-13-33(54-19)57-30-12-15-35(56-21(30)3)59-43(5,18-32(47)48)17-23-6-7-25-36(38(23)49)40(51)26-9-8-24(39(50)37(26)41(25)52)31-16-29(46)42(22(4)53-31)58-34-14-11-28(45)20(2)55-34/h6-9,19-22,27-31,33-35,42,44-46,49-50H,10-18H2,1-5H3,(H,47,48)/t19-,20-,21-,22+,27+,28+,29+,30-,31+,33-,34-,35-,42+,43?/m0/s1 | [1] |
| InChIKey | KKNQZECZFJSPQR-YYTUHZOXSA-N | [1] |
| SMILES | C[C@H]1--INVALID-LINK--O[C@H]2CC--INVALID-LINK--OC(C)(CC3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)[C@H]6C--INVALID-LINK--C)O[C@H]7CC--INVALID-LINK--C)O)O)O)CC(=O)O">C@@HO | [1] |
Isolation of this compound
This compound was first isolated from the culture broth of the marine actinobacterium Streptomyces sp. isolate B6921.[2][3][4] The producing strain was sourced from sandy sediment off the coast of Mauritius.[4] The isolation process involves fermentation of the microorganism followed by extraction and chromatographic purification of the target compound.
Experimental Protocol for Isolation
The following protocol for the isolation of this compound is based on the methodology described by Maskey et al. (2003).
1. Fermentation:
-
Producing Organism: Streptomyces sp. isolate B6921.
-
Culture Medium: A medium composed of malt extract (10 g), yeast extract (4 g), and glucose (4 g) dissolved in a mixture of artificial seawater (0.5 L) and tap water (0.5 L). The pH is adjusted to 7.8 before sterilization.[4]
-
Inoculation and Incubation: Seed cultures are grown in flasks at 28°C with shaking at 95 rpm for 3 days. These are then used to inoculate a 20-liter fermentor, which is maintained at 28°C for 72 hours.[4]
2. Extraction:
-
The culture broth is subjected to a "usual work-up" to obtain a crude extract.[4] While the original publication does not detail this step, standard procedures for natural product extraction from fermentation broths typically involve solvent extraction (e.g., with ethyl acetate) to partition the organic compounds from the aqueous culture medium.
3. Chromatographic Purification:
-
Initial Fractionation: The crude extract is subjected to flash chromatography on a silica gel column using a methanol/chloroform gradient. This initial step separates the extract into multiple fractions.[4]
-
Purification of this compound: this compound, being a more polar compound, is found in the more polar fractions.[4] These fractions are further purified to yield the pure compound. The publication notes that the new quinones, Himalomycin A and B, were delivered from these more polar fractions.[4]
The workflow for the isolation of this compound is depicted in the following diagram:
Biological Activity
This compound has demonstrated biological activity, primarily as an antibacterial agent.
Antibacterial Activity
Qualitative assessment using the agar diffusion method showed that this compound exhibits strong antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Streptomyces viridochromogenes.[4]
Signaling Pathways and Mechanism of Action
Currently, there is a lack of publicly available scientific literature detailing the specific signaling pathways modulated by this compound or its precise molecular mechanism of action. Further research is required to elucidate how this compound exerts its antibacterial effects at a molecular level.
Conclusion
This compound is a noteworthy anthracycline antibiotic with a well-defined chemical structure and demonstrated antibacterial properties. The isolation procedure from its natural source, a marine Streptomyces species, has been established. However, a significant knowledge gap remains concerning its mechanism of action and its interaction with cellular signaling pathways. This presents a compelling area for future investigation by researchers in the fields of microbiology, pharmacology, and drug discovery, potentially paving the way for the development of new therapeutic agents.
References
- 1. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
Methodological & Application
Himalomycin B isolation protocol from Streptomyces culture
Topic: Isolation Protocol for Himalomycin B from Streptomyces Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Himalomycin A and B are anthracycline antibiotics isolated from the marine-derived Streptomyces sp. isolate B6921.[1][2][3][4][5] These compounds belong to the fridamycin group of antibiotics and have demonstrated notable biological activity.[1][2] This document provides a detailed protocol for the isolation and purification of this compound from the culture broth of Streptomyces sp. B6921, based on established methodologies. The protocol covers fermentation, extraction, and multi-step chromatographic purification.
Experimental Protocols
Fermentation of Streptomyces sp. B6921
This protocol describes the cultivation of Streptomyces sp. B6921 for the production of this compound.
1.1. Media Preparation:
-
M2+ Medium: Prepare the M2+ medium with the following components.[1] The pH should be adjusted to 7.8 with 2 N NaOH before sterilization.[1]
-
Malt extract: 10 g/L
-
Yeast extract: 4 g/L
-
Glucose: 4 g/L
-
Artificial seawater: 500 mL/L
-
Tap water: 500 mL/L
-
1.2. Inoculation and Fermentation:
-
Inoculate twelve 1 L Erlenmeyer flasks, each containing 200 mL of M2+ medium, with well-grown agar subcultures of Streptomyces sp. isolate B6921.[1]
-
Incubate the flasks at 28 °C for 3 days with agitation at 95 rpm.[1]
-
Use the resulting seed culture to inoculate a 20 L jar fermentor.[1]
-
Maintain the fermentor at 28 °C for 72 hours.[1]
Extraction of Crude this compound
This section details the extraction of the crude antibiotic mixture from the fermentation broth.
-
Following fermentation, harvest the culture broth.
-
Perform an extraction using ethyl acetate to obtain the crude extract containing Himalomycin A and B, along with other metabolites.[1]
Chromatographic Purification of this compound
A multi-step chromatographic process is employed to isolate and purify this compound from the crude extract.
3.1. Step 1: Flash Chromatography (Silica Gel)
-
Subject the crude extract to flash chromatography on a silica gel column.[1]
-
Elute the column with a methanol/chloroform (MeOH/CHCl₃) gradient to yield eight primary fractions.[1] The more polar fractions will contain Himalomycin A and B.[1]
3.2. Step 2: Size-Exclusion Chromatography (Sephadex LH-20)
-
Further separate the polar fractions containing the target compounds using a Sephadex LH-20 column (4 x 100 cm).[1]
-
Use a solvent system of chloroform/40% methanol (CHCl₃/40% MeOH) for elution to enrich the yellow-colored compounds, which include the himalomycins.[1]
3.3. Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
The final purification of this compound is achieved through preparative HPLC.
-
Employ a water/acetonitrile (H₂O/MeCN) gradient for elution, starting with 40% H₂O, at a flow rate of 10 mL/min.[1]
Data Presentation
The following table summarizes the quantitative data and parameters for the isolation of this compound.
| Parameter | Value | Reference |
| Fermentation Volume | 20 L | [1] |
| Incubation Temperature | 28 °C | [1] |
| Incubation Time (Seed Culture) | 3 days | [1] |
| Incubation Time (Fermentor) | 72 hours | [1] |
| Agitation Speed | 95 rpm | [1] |
| Flash Chromatography Column | Silica Gel | [1] |
| Flash Chromatography Solvents | Methanol/Chloroform Gradient | [1] |
| Sephadex LH-20 Column Dimensions | 4 x 100 cm | [1] |
| Sephadex LH-20 Solvents | Chloroform/40% Methanol | [1] |
| Preparative HPLC Solvents | Water/Acetonitrile Gradient (starting at 40% H₂O) | [1] |
| Preparative HPLC Flow Rate | 10 mL/min | [1] |
| Yield of Himalomycin A | 2.5 mg | [1][4] |
Visualizations
Caption: Workflow for this compound isolation.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 3. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Elucidating the Structure of Himalomycin B: A 2D NMR-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol and data interpretation guide for the structure elucidation of the complex natural product, Himalomycin B, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. This compound, an anthracycline antibiotic isolated from a marine Streptomyces species, represents a class of compounds with significant therapeutic potential.[1][2] Accurate structural determination is a critical first step in the exploration of its bioactivity and potential for drug development.
Introduction
The structural architecture of this compound was determined through a comprehensive analysis of 1D and 2D NMR data, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).[3][4] This note details the workflow, from sample preparation to the final structural assignment, providing researchers with a practical guide for similar natural product elucidation challenges. The structure was largely pieced together by comparing its NMR data with that of the known compound, fridamycin D, and through meticulous interpretation of the 2D NMR correlations that revealed the connectivity of the aglycon and the attached sugar moieties.[1][5]
Data Presentation: 2D NMR Data Summary for this compound
The following tables summarize the key 2D NMR correlations observed for this compound, which were instrumental in its structure determination.
Table 1: Key COSY Correlations for this compound
| Proton (δ, ppm) | Correlated Proton(s) (δ, ppm) | Structural Fragment |
| 5.24 (1'''-H) | 2.15 (2'''-Hax), 1.75 (2'''-Heq) | Amicetose-Rhodinose Sugar Moiety |
| 3.11 (4'-H) | 3.81 (3'-H), 1.41 (5'-H) | Aglycon Side Chain |
| 7.85 (H-5) | 7.65 (H-6) | Aromatic Ring System |
| 7.65 (H-6) | 7.85 (H-5), 7.28 (H-7) | Aromatic Ring System |
| 7.28 (H-7) | 7.65 (H-6), 7.75 (H-8) | Aromatic Ring System |
| 7.75 (H-8) | 7.28 (H-7) | Aromatic Ring System |
Table 2: Key HSQC Correlations for this compound
| Proton (δ, ppm) | Carbon (δ, ppm) | Assignment |
| 5.24 | 98.8 | C-1''' (Anomeric) |
| 3.11 | 74.5 | C-4' |
| 4.95 | 108.7 | C-10 |
| 3.81 | 71.4 | C-3' |
| 1.41 | 20.1 | C-6' (CH3) |
Table 3: Key HMBC Correlations for this compound
| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) | Connectivity Established |
| 5.24 (1'''-H) | 77.3 (C-12) | Connectivity of the amicetosyl-rhodinosyl sugar to the aglycon. |
| 3.11 (4'-H) | 98.8 (C-2'') | Connectivity of the amicetose sugar to the aglycon side chain. |
| 13.13 (OH-4) | 110.5 (C-4a), 136.9 (C-12b), 161.8 (C-4) | Aglycon aromatic region |
| 4.95 (H-10) | 188.0 (C-9), 156.4 (C-8a), 136.9 (C-12b) | Aglycon quinone region |
Table 4: Key NOESY Correlations for this compound
| Proton (δ, ppm) | Correlated Proton(s) (δ, ppm) | Spatial Proximity |
| 5.24 (1'''-H) | 3.49 (4'''-H) | 1,3-diaxial relationship in the rhodinose sugar ring, confirming its stereochemistry. |
| 3.11 (4'-H) | 1.41 (6'-H3) | Proximity of the C-4' proton to the C-6' methyl group in the aglycon side chain. |
| 13.13 (OH-4) | 7.85 (H-5) | Proximity of the hydroxyl proton to the aromatic proton on the adjacent ring. |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols that can be adapted for various NMR spectrometers.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.[6]
-
Internal Standard: Add an appropriate internal standard for chemical shift referencing (e.g., tetramethylsilane, TMS, for organic solvents).[6]
-
Filtration: If any particulate matter is present, filter the sample into a clean, dry 5 mm NMR tube using a pipette with a cotton or glass wool plug to avoid interfering with the magnetic field homogeneity.[6]
-
Degassing (Optional): For sensitive NOESY experiments, it may be beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the Nuclear Overhauser Effect.
2D NMR Data Acquisition
The following are general parameters for acquiring 2D NMR spectra. These should be optimized for the specific instrument and sample.
a. COSY (Correlation Spectroscopy) [7][8][9]
-
Pulse Program: A standard gradient-selected COSY (gCOSY) or COSY-90 pulse sequence is typically used.
-
Spectral Width (F2 and F1): Set the spectral width to encompass all proton signals.
-
Number of Scans (NS): 2-8 scans per increment.
-
Number of Increments (F1): 256-512 increments.
-
Relaxation Delay (D1): 1-2 seconds.
b. HSQC (Heteronuclear Single Quantum Coherence) [10][11][12]
-
Pulse Program: A standard gradient-selected, phase-sensitive HSQC pulse sequence with decoupling during acquisition is recommended.
-
Spectral Width (F2 - ¹H): Cover all proton signals.
-
Spectral Width (F1 - ¹³C): Cover the expected range of carbon signals (e.g., 0-180 ppm for aliphatic and aromatic carbons).
-
Number of Scans (NS): 4-16 scans per increment, depending on sample concentration.
-
Number of Increments (F1): 128-256 increments.
-
One-Bond Coupling Constant (¹JCH): Set to an average value of 145 Hz to observe both aliphatic and aromatic correlations.
c. HMBC (Heteronuclear Multiple Bond Correlation) [13][14][15]
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
Spectral Width (F2 - ¹H): Cover all proton signals.
-
Spectral Width (F1 - ¹³C): Cover the full range of carbon signals, including quaternary carbons (e.g., 0-220 ppm).
-
Number of Scans (NS): 8-64 scans per increment.
-
Number of Increments (F1): 256-512 increments.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a long-range coupling of 8-10 Hz to observe 2- and 3-bond correlations.
d. NOESY (Nuclear Overhauser Effect Spectroscopy) [16][17][18]
-
Pulse Program: A standard phase-sensitive, gradient-selected NOESY pulse sequence.
-
Spectral Width (F2 and F1): Cover all proton signals.
-
Number of Scans (NS): 8-32 scans per increment.
-
Number of Increments (F1): 256-512 increments.
-
Mixing Time (tm): The mixing time is crucial and should be optimized. For a molecule of this size, a mixing time in the range of 300-800 ms is a good starting point.
2D NMR Data Processing
-
Fourier Transformation: Apply a sine-bell or squared sine-bell window function to both dimensions (F2 and F1) followed by Fourier transformation.[19][20]
-
Phasing: For phase-sensitive experiments (HSQC, NOESY), manually phase the spectrum in both dimensions to obtain pure absorption lineshapes.[21][22] For magnitude-mode spectra (COSY, HMBC), phasing is not required.
-
Baseline Correction: Apply a baseline correction algorithm in both dimensions to ensure a flat baseline.[20]
-
Referencing: Calibrate the chemical shift axes using the internal standard or a known solvent peak.
Visualizations
The following diagrams illustrate the workflow and logical connections in the structure elucidation process.
Caption: Workflow from microbial fermentation to the final elucidated structure of this compound.
Caption: Interplay of 2D NMR experiments in defining the chemical structure of this compound.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 8. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 12. TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 13. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]
- 14. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 15. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 16. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 17. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 18. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 19. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 20. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
- 21. chemistry.unt.edu [chemistry.unt.edu]
- 22. docs.nmrfx.org [docs.nmrfx.org]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Himalomycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antibacterial susceptibility of Himalomycin B, a novel anthracycline antibiotic. The following methodologies are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in evaluating the efficacy of this compound against various bacterial strains.
Introduction
This compound is an anthracycline antibiotic isolated from a marine Streptomyces species.[1][2] Preliminary studies have demonstrated its potent antibacterial activity against a range of bacteria.[1] Accurate and reproducible susceptibility testing is crucial for further characterizing its antimicrobial spectrum and potential clinical applications. This document outlines two standard methods for in vitro antibacterial susceptibility testing: the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation
The following table summarizes the qualitative antibacterial activity of this compound from preliminary studies.
| Test Organism | Antibacterial Activity (Zone of Inhibition) |
| Bacillus subtilis | Strong |
| Streptomyces viridochromogenes (Tü 57) | Strong |
| Staphylococcus aureus | Strong |
| Escherichia coli | Strong |
| Data is based on the agar diffusion method with approximately 50 µg of this compound per disk.[1] |
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative or semi-quantitative assessment of the susceptibility of a bacterial isolate to this compound.[3][4]
a. Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)
-
Sterile saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Forceps
-
Ruler or calipers
b. Protocol:
-
Preparation of this compound Disks:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile filter paper disks with a specific amount of the this compound solution to achieve a final concentration of approximately 50 µg per disk.[1]
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline or TSB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[5]
-
Rotate the swab against the inside of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[6]
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[5]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.[2]
-
The size of the inhibition zone indicates the susceptibility of the bacterium to this compound.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[8]
a. Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains
-
Sterile saline or TSB
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Resazurin or other growth indicators (optional)
b. Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Inoculation of Microtiter Plate:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
The final volume in each well should be uniform (e.g., 100 µL or 200 µL).[10]
-
Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
Visualizations
Caption: Kirby-Bauer Disk Diffusion Workflow.
Caption: Broth Microdilution (MIC) Workflow.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. asm.org [asm.org]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. idexx.com [idexx.com]
- 9. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 10. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Himalomycin B in a Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himalomycin B is a member of the anthracycline class of antibiotics, closely related to the fridamycin group.[1][2] It was first isolated from a marine-derived Streptomyces species.[1][2] Structurally, this compound possesses a complex aromatic core with sugar moieties, characteristic of many potent antimicrobial and antitumor agents. While extensive quantitative data on its antimicrobial activity is not widely available in public literature, initial studies have demonstrated its potent activity against a range of bacteria, including both Gram-positive and Gram-negative species such as Bacillus subtilis, Staphylococcus aureus, Streptomyces viridochromogenes, and Escherichia coli.[1]
The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for utilizing this compound in a broth microdilution assay to determine its MIC against various bacterial strains.
Data Presentation
As of the latest literature review, specific MIC values for this compound have not been extensively published. The table below is a template illustrating how to present such data once obtained from the described protocol. The values presented are hypothetical and for illustrative purposes only.
| Microorganism | Strain ID | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Insert experimental value] |
| Escherichia coli | ATCC 25922 | [Insert experimental value] |
| Bacillus subtilis | ATCC 6633 | [Insert experimental value] |
| Streptomyces viridochromogenes | DSM 40757 | [Insert experimental value] |
| [Additional Organism] | [Strain ID] | [Insert experimental value] |
Experimental Protocols
Principle of the Broth Microdilution Assay
The broth microdilution method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for microbial growth. The MIC is the lowest concentration of this compound at which no growth is observed.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reservoirs
-
Multichannel pipette (8 or 12 channels)
-
Single-channel pipettes
-
Sterile pipette tips
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, B. subtilis ATCC 6633)
-
Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or McFarland standards (0.5)
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for quantitative growth assessment)
Step-by-Step Protocol
1. Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. This can be done by adding more bacteria or sterile saline/PBS while monitoring with a spectrophotometer (A600nm of 0.08-0.13) or by visual comparison.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically done by a 1:100 dilution of the standardized suspension into the broth, which will be further diluted 1:1 in the assay plate.
3. Preparation of the Microdilution Plate:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, to achieve a starting concentration of 128 µg/mL in the first well, dilute the stock solution accordingly.
-
Add 50 µL of the diluted this compound to the first column of wells, resulting in a total volume of 100 µL.
-
Using a multichannel pipette, perform a serial twofold dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.
-
Column 11 should serve as a positive control (bacterial growth without antibiotic), containing only 50 µL of CAMHB and 50 µL of the bacterial inoculum.
-
Column 12 should serve as a negative control (sterility control), containing 100 µL of uninoculated CAMHB.
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and achieve the target inoculum density of 5 x 10⁵ CFU/mL.
-
Seal the plate with a breathable film or place it in a container with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of the Minimum Inhibitory Concentration (MIC):
-
Following incubation, visually inspect the plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well. A reading mirror or a light box can aid in visualization.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The positive control well (Column 11) should show clear evidence of growth, and the negative control well (Column 12) should remain clear.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the MIC of this compound.
Signaling Pathway (Hypothetical Mechanism)
As an anthracycline, this compound is hypothesized to exert its antimicrobial effects through mechanisms common to this class, primarily by interfering with bacterial DNA replication and synthesis.
Caption: Postulated mechanism of this compound's antibacterial action.
References
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Purification of Himalomycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of Himalomycin B, an anthracycline antibiotic, from a crude extract of Streptomyces sp. The methodology is based on the established multi-step purification process involving solvent extraction, column chromatography, and a final preparative High-Performance Liquid Chromatography (HPLC) step.
Introduction
This compound is a bioactive secondary metabolite isolated from marine Streptomyces species.[1][2][3] As an anthracycline, it belongs to a class of compounds known for their therapeutic potential. The purification of this compound to a high degree of purity is essential for its structural elucidation, bioactivity screening, and further development as a potential therapeutic agent. This document outlines a comprehensive protocol for the isolation and purification of this compound, with a focus on the final preparative HPLC step.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₆O₁₆ | [4][5] |
| Molecular Weight | 828.9 g/mol | [4][5] |
| Class | Anthracycline | [5] |
| Appearance | Yellow Solid | [1] |
| Producing Organism | Streptomyces sp. isolate B6921 | [1] |
Experimental Protocols
The purification of this compound is a multi-step process that begins with fermentation of the producing microorganism and extraction of the bioactive compounds, followed by several chromatographic steps to achieve high purity.
1. Fermentation and Extraction
The Streptomyces sp. isolate B6921 is cultured in a suitable fermentation medium to produce this compound. Following fermentation, the culture broth is harvested, and the crude extract is obtained by solvent extraction with ethyl acetate. The organic and aqueous layers are separated, and the ethyl acetate extract containing this compound is concentrated under vacuum.
2. Initial Purification by Column Chromatography
The crude ethyl acetate extract is subjected to initial purification using silica gel column chromatography.
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) is typically used, starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound. Fractions containing the target compound are pooled and concentrated.
3. Intermediate Purification with Sephadex LH-20
Further enrichment of this compound is achieved using size-exclusion chromatography on Sephadex LH-20.
-
Stationary Phase: Sephadex LH-20
-
Mobile Phase: A mixture of chloroform (CHCl₃) and methanol (MeOH) (e.g., 60:40 v/v) is used for elution.
-
Fraction Collection: Fractions are collected and analyzed by TLC. Those containing this compound are combined and evaporated to dryness.
4. Final Purification by Preparative HPLC
The final purification of this compound is performed using preparative reverse-phase HPLC.
-
Instrumentation: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.
-
Column: A C18 reverse-phase column is recommended for the separation of anthracyclines. A typical preparative column has dimensions of 250 mm x 20 mm with a particle size of 5-10 µm.
-
Mobile Phase:
-
Solvent A: Water with 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA). The acidic modifier improves peak shape.
-
Solvent B: Acetonitrile (MeCN) or Methanol (MeOH).
-
-
Elution Program: A linear gradient elution is employed to effectively separate this compound from closely related impurities. A suggested gradient is as follows:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 60 | 40 |
| 30 | 20 | 80 |
| 35 | 20 | 80 |
| 40 | 60 | 40 |
| 45 | 60 | 40 |
-
Flow Rate: A typical flow rate for a preparative column of the specified dimensions is in the range of 10-20 mL/min.
-
Detection Wavelength: Anthracyclines exhibit strong UV-Vis absorbance. Detection is typically performed at their absorbance maximum, which is around 480 nm.[6][7][8][9][10]
-
Sample Preparation: The enriched fraction from the Sephadex LH-20 step is dissolved in a small volume of the initial mobile phase composition (e.g., 60% water, 40% acetonitrile) and filtered through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed under reduced pressure to yield the purified compound.
Quantitative Data
The following table summarizes the quantitative data from a representative purification of this compound.
| Purification Stage | Starting Material | Yield of this compound | Purity |
| Fermentation & Extraction | 20 L culture of Streptomyces sp. B6921 | Not reported | Low |
| Column Chromatography | 1.93 g crude extract | Not reported | Medium |
| Preparative HPLC | Enriched fraction from Sephadex LH-20 | 2.8 mg | >95% |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Signaling Pathway
Currently, the specific signaling pathways modulated by this compound have not been elucidated in the scientific literature. Its biological activity is primarily characterized as antibacterial. Further research is required to determine its mechanism of action and its effects on cellular signaling pathways.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 4. Buy this compound [smolecule.com]
- 5. This compound | C43H56O16 | CID 11765992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectroscopic studies of anthracyclines: Structural characterization and in vitro tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimal Himalomycin B Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himalomycins A and B are anthracycline antibiotics belonging to the fridamycin type, which have been isolated from the marine actinomycete, Streptomyces sp. isolate B6921.[1][2][3][4][5][6] These compounds exhibit significant biological activities and are of interest for further investigation and development. This document provides detailed application notes and protocols for the optimal production of Himalomycin B through fermentation, including strain maintenance, inoculum preparation, fermentation conditions, and downstream processing.
Data Presentation: Fermentation Parameters for Streptomyces sp.
Optimizing fermentation conditions is critical for maximizing the yield of secondary metabolites. The following tables summarize key parameters for the cultivation of marine Streptomyces species, providing a basis for the optimization of this compound production.
Table 1: Recommended Medium Composition for Streptomyces sp. B6921
| Component | Concentration (g/L) | Reference |
| Malt Extract | 10 | [2][7] |
| Yeast Extract | 4 | [2][7] |
| Glucose | 4 | [2][7] |
| Artificial Seawater | 500 mL/L | [2][7] |
| Tap Water | 500 mL/L | [2][7] |
| Initial pH | 7.8 | [2][7] |
Table 2: General Fermentation Parameters for Optimal Secondary Metabolite Production in Marine Streptomyces
| Parameter | Optimal Range | Reference |
| Temperature (°C) | 28 - 37 | [1][8][9][10][11][12] |
| pH | 6.0 - 8.0 | [1][8][9][10][11][12] |
| Agitation (rpm) | 180 - 250 | [11][13] |
| Incubation Time (days) | 5 - 12 | [9][10][11][12] |
Experimental Protocols
Protocol 1: Strain Maintenance and Inoculum Preparation
1. Strain Maintenance:
-
Medium: M2+ agar plates (10 g/L malt extract, 4 g/L yeast extract, 4 g/L glucose, 15 g/L agar, dissolved in 500 mL artificial seawater and 500 mL tap water, pH adjusted to 7.8 before autoclaving).
-
Incubation: Incubate the plates at 28°C until well-developed colonies with aerial mycelium are observed.
-
Storage: For short-term storage, store the plates at 4°C. For long-term storage, prepare spore suspensions in 20% glycerol and store at -80°C.
2. Inoculum Preparation (Seed Culture):
-
Aseptically transfer a few well-developed colonies from an M2+ agar plate into a 1 L Erlenmeyer flask containing 200 mL of sterile M2+ broth.
-
Incubate the flask on a rotary shaker at 28°C with an agitation speed of 95 rpm for 3 days.[2]
-
The resulting culture is the seed culture for the main fermentation.
Protocol 2: Fermentation for this compound Production
-
Fermentor: A 20 L jar fermentor.
-
Medium: Prepare 18 L of M2+ medium and sterilize it in the fermentor.
-
Inoculation: Aseptically transfer the 200 mL seed culture into the fermentor (1% v/v inoculum).
-
Fermentation Parameters:
-
Temperature: 28°C[2]
-
Agitation: Start with a low agitation (e.g., 100 rpm) and gradually increase to maintain dissolved oxygen levels.
-
Aeration: Provide sterile air at a rate of 0.5 - 1.0 vvm (volume of air per volume of medium per minute).
-
pH: Monitor the pH and maintain it around 7.0-7.8.
-
-
Incubation: Incubate for 72 hours.[2]
Protocol 3: Extraction and Purification of this compound
-
Harvesting: After 72 hours of fermentation, harvest the culture broth.
-
Extraction:
-
Separate the mycelium from the supernatant by centrifugation or filtration.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.[2]
-
-
Purification:
-
Flash Chromatography: Subject the crude extract to flash chromatography on a silica gel column. Elute with a gradient of methanol in chloroform (e.g., 0-20% methanol).[2]
-
Size-Exclusion Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).
-
Preparative HPLC: The final purification step can be performed using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[7]
-
Signaling Pathway and Experimental Workflow
Hypothetical Regulatory Pathway for this compound Biosynthesis
The biosynthesis of fridamycin-type antibiotics, including this compound, is typically regulated by a set of genes located within a biosynthetic gene cluster (BGC). This regulation often involves a cascade of transcriptional activators and repressors. Based on the known regulation of similar antibiotics in Streptomyces, a hypothetical regulatory pathway for this compound is proposed.[14][15][16]
Caption: Hypothetical regulatory cascade for this compound biosynthesis.
Experimental Workflow for this compound Production
The following diagram illustrates the overall workflow from strain cultivation to the final purified product.
Caption: Experimental workflow for this compound production.
References
- 1. Unveiling the Pharmacological Significance of Marine Streptomyces violaceusniger KS20: Isolation, Characterization, and Assessment of Its Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 3. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 10. banglajol.info [banglajol.info]
- 11. Biological characteristics of marine Streptomyces SK3 and optimization of cultivation conditions for production of compounds against Vibiriosis pathogen isolated from cultured white shrimp (Litopenaeus vannamei) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of antibiotic biosynthesis in actinomycetes: Perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Note: Establishing an In Vitro Model for Efficacy Testing of Himalomycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Himalomycin B is an anthracycline antibiotic isolated from a marine Streptomyces species.[1][2][3][4] Like other compounds in this class, it exhibits both antibacterial and potential antitumor properties.[1][4] Developing a robust in vitro model is a critical first step in characterizing its biological activity and evaluating its therapeutic potential. This document provides a comprehensive guide and detailed protocols for establishing such a model, focusing on evaluating this compound's efficacy as a potential anti-cancer agent, while also confirming its foundational antibacterial activity.
The proposed workflow begins with broad cytotoxicity screening across a panel of cancer cell lines to determine potency (IC50). Subsequently, mechanistic assays are employed to elucidate the mode of action, focusing on the induction of apoptosis and DNA damage—hallmarks of anthracycline activity.
Part 1: Anti-Cancer Efficacy Evaluation
The primary focus of this model is to assess this compound's potential as an anti-neoplastic agent. The following protocols outline a tiered approach, from initial cytotoxicity screening to mechanistic investigation.
Experimental Workflow: Anti-Cancer Assays
The logical flow of experiments is designed to build from general cytotoxicity to specific mechanisms of action.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Himalomycin B Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himalomycin B is an anthracycline antibiotic belonging to the fridamycin group, isolated from the marine actinomycete Streptomyces sp. isolate B6921.[1][2] Preliminary studies have demonstrated its potential as an antibacterial agent, exhibiting activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[1] These application notes provide an overview of the potential uses of this compound in a research setting and offer detailed protocols for its evaluation as a novel antibacterial agent.
Application Notes
This compound, as a member of the quinone antibiotic family, holds potential for various research and development applications:
-
Lead Compound Development: Its demonstrated activity against Gram-positive pathogens makes it a candidate for further chemical modification to enhance efficacy, improve the safety profile, and broaden its spectrum of activity.
-
Mechanism of Action Studies: Research into how this compound exerts its antibacterial effects can contribute to a deeper understanding of novel antimicrobial pathways and potential new drug targets.
-
Comparative Studies: this compound can be used as a reference compound in studies involving other fridamycin-type antibiotics or in broader screens for novel antibacterial agents.
-
Drug Resistance Studies: Investigating the potential for resistance development to this compound in Gram-positive bacteria can provide insights into bacterial defense mechanisms.
Data Presentation
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the literature, the following tables summarize the reported qualitative activity and provide a comparative context with other antibiotics against common Gram-positive pathogens.
Table 1: Qualitative Antibacterial Activity of this compound
| Test Organism | Method | Concentration/Dose | Observed Activity | Reference |
| Bacillus subtilis | Agar Diffusion | ~50 µ g/disk | Strong Inhibition | [1] |
| Staphylococcus aureus | Agar Diffusion | ~50 µ g/disk | Strong Inhibition | [1] |
| Streptomyces viridochromogenes | Agar Diffusion | ~50 µ g/disk | Strong Inhibition | [1] |
Table 2: Example MIC Values of Common Antibiotics against Gram-Positive Bacteria
Note: These values are for comparative purposes and are not representative of this compound.
| Antibiotic | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) |
| Vancomycin | 0.5 - 2 | 0.25 - 1 |
| Gentamicin | 0.25 - 4 | 0.12 - 1 |
| Erythromycin | 0.25 - 8 | 0.06 - 0.5 |
| Ciprofloxacin | 0.12 - 2 | 0.06 - 0.25 |
Experimental Protocols
The following are detailed protocols for the initial characterization of the antibacterial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Preparation of this compound Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the this compound stock solution (appropriately diluted to twice the highest desired final concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. d. The 11th column will serve as a positive control (no drug), and the 12th column as a negative control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. This will bring the final volume in each well to 200 µL and the bacterial concentration to ~5 x 10⁵ CFU/mL. b. Add 100 µL of sterile CAMHB to the negative control wells (column 12).
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading the Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye. b. A reading mirror or a spectrophotometer (measuring OD at 600 nm) can be used for more precise determination.
Protocol 2: Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound stock solution
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation: a. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. b. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Preparation and Application: a. Aseptically apply a known amount of this compound solution to sterile blank disks (e.g., to achieve a final concentration of 50 µ g/disk ). Allow the solvent to evaporate completely. b. Place the this compound-impregnated disks onto the inoculated agar surface. c. Gently press the disks to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: a. Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Visualizations
The following diagrams illustrate a general workflow for antibacterial drug discovery and potential mechanisms of action to be investigated for this compound.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Potential mechanisms of action for this compound.
References
Application Notes and Protocols for Himalomycin B in Natural Product Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himalomycin B is a member of the anthracycline class of antibiotics, specifically belonging to the fridamycin subgroup.[1][2] Isolated from a marine-derived Streptomyces species, it represents a valuable chemical entity within natural product discovery.[1][2] Like other anthracyclines, this compound possesses a characteristic tetracyclic quinone core glycosidically linked to sugar moieties.[1] This structural motif is common to many clinically important anticancer agents and antibiotics, suggesting a potential for significant biological activity. The primary reported activity of this compound is its potent antibacterial action against a range of both Gram-positive and Gram-negative bacteria.[1] While specific antitumor studies on this compound are not extensively documented, its structural similarity to known anticancer agents like doxorubicin implies a potential for cytotoxic activity against cancer cell lines.[3][4]
These application notes provide a framework for utilizing this compound in natural product screening campaigns, both as a lead compound for analog generation and as a potential tool for identifying novel cellular targets and pathways.
Application in Natural Product Screening
The application of this compound in natural product screening can be approached from two primary perspectives:
-
As a Reference Standard and Lead Compound: Given its potent antibacterial activity, this compound can serve as a benchmark in screening campaigns aimed at discovering new antibacterial agents. Its complex structure also makes it an attractive scaffold for semi-synthetic modifications to explore structure-activity relationships (SAR) and develop novel analogs with improved efficacy or altered selectivity.
-
As a Molecular Probe: While not extensively reported, the intrinsic properties of anthracyclines, such as their fluorescence, open the possibility of using this compound or its derivatives as probes to investigate cellular uptake mechanisms, identify binding partners, or in high-content screening assays to identify other molecules that modulate its activity or cellular localization.[5][6]
Biological Activity and Quantitative Data
| Bacterial Strain | Assay Type | Concentration | Result (Zone of Inhibition) |
| Escherichia coli | Agar Diffusion | ~ 50 µ g/disk | 24 mm |
| Staphylococcus aureus | Agar Diffusion | ~ 50 µ g/disk | 25 mm |
| Streptomyces viridochromogenes | Agar Diffusion | ~ 50 µ g/disk | 28 mm |
| Bacillus subtilis | Agar Diffusion | ~ 50 µ g/disk | 33 mm |
| Data extracted from Maskey et al., 2003.[1] |
Postulated Mechanism of Action
The precise mechanism of action for this compound has not been empirically determined. However, based on its structural class (anthracycline), a multifactorial mechanism can be postulated, likely involving:
-
DNA Intercalation: The planar aromatic core of this compound is expected to insert between DNA base pairs, disrupting DNA replication and transcription.[3][4]
-
Topoisomerase II Inhibition: Anthracyclines are known to stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks.[3]
-
Activation of Signaling Pathways: Some related fridamycins, like Fridamycin A, have been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in cellular energy homeostasis.[7][8]
These potential mechanisms provide a basis for designing specific screening assays to either confirm these activities or to screen for other compounds with similar mechanistic profiles.
Experimental Protocols
The following are detailed protocols that can be adapted for the study and application of this compound in a research setting.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for quantifying the antibacterial potency of a compound.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This protocol measures the effect of this compound on the viability of mammalian, particularly cancer, cell lines.[9][10][11]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 3: DNA Intercalation Assay using Ethidium Bromide Displacement
This biochemical assay can be used to investigate if this compound binds to DNA via intercalation.[12]
Materials:
-
This compound
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Preparation of DNA-EtBr Complex:
-
Prepare a solution of ctDNA and EtBr in Tris-HCl buffer. The concentrations should be optimized to give a stable and measurable fluorescence signal.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence of the DNA-EtBr complex. EtBr exhibits enhanced fluorescence upon intercalation into DNA.
-
-
Titration with this compound:
-
Add increasing concentrations of this compound to the DNA-EtBr complex solution.
-
-
Monitoring Fluorescence Quenching:
-
After each addition of this compound, measure the fluorescence intensity. If this compound intercalates into the DNA, it will displace the EtBr, leading to a quenching of the fluorescence signal.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the this compound concentration to determine the extent of DNA intercalation.
-
Visualizations
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthracyclines: biosynthesis, engineering and clinical applications - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized fluorescent probe combinations for evaluation of proliferation and necrosis in anthracycline‐treated leukaemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fridamycin A, a Microbial Natural Product, Stimulates Glucose Uptake without Inducing Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fridamycin A, a Microbial Natural Product, Stimulates Glucose Uptake without Inducing Adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. 2.2.9. DNA intercalation assay [bio-protocol.org]
Application Notes and Protocols for Testing Himalomycin B Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacterial strains represents a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Himalomycin B, an anthracycline antibiotic isolated from a marine Streptomyces species, has demonstrated promising antibacterial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[1][2][3] This document provides detailed application notes and protocols for the comprehensive evaluation of this compound's efficacy against resistant bacterial strains. The protocols outlined herein cover essential assays for determining antibacterial activity, investigating the mechanism of action, and assessing the potential for resistance development.
These protocols are intended to guide researchers in generating robust and reproducible data to support the preclinical development of this compound as a potential therapeutic agent for infections caused by resistant bacteria.
Data Presentation
All quantitative data generated from the following protocols should be summarized in clearly structured tables to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Resistant Bacterial Strains
| Bacterial Strain | Resistance Phenotype | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Antibiotic(s) |
| S. aureus (MRSA) ATCC 43300 | Methicillin-Resistant | Vancomycin, Linezolid | |
| E. coli ATCC 35218 | Beta-lactamase producer | Ciprofloxacin, Ceftriaxone | |
| P. aeruginosa PAO1 | Efflux pump overexpressor | Levofloxacin, Meropenem | |
| K. pneumoniae (ESBL) ATCC 700603 | Extended-Spectrum Beta-lactamase producer | Imipenem, Amikacin | |
| E. faecalis (VRE) ATCC 51299 | Vancomycin-Resistant | Daptomycin, Tigecycline |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bacteriostatic/Bactericidal) |
| S. aureus (MRSA) ATCC 43300 | ||||
| E. coli ATCC 35218 | ||||
| P. aeruginosa PAO1 |
Table 3: Time-Kill Kinetic Assay of this compound against MRSA ATCC 43300
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound at 1x MIC) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[4][5]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Resistant bacterial strains (e.g., MRSA, VRE, ESBL-producing E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine if this compound has bactericidal or bacteriostatic activity.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
Procedure:
-
From the wells of the MIC plate that show no visible growth, subculture a 10 µL aliquot onto an MHA plate.
-
Include a subculture from the growth control well to ensure the viability of the inoculum.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% of the original inoculum survives).
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antibiotic kills a bacterial population over time.
Materials:
-
This compound
-
Resistant bacterial strain
-
CAMHB
-
Sterile culture tubes
-
MHA plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks of CAMHB.
-
Add this compound to the flasks at concentrations corresponding to 0x (growth control), 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates to determine the viable cell count (CFU/mL).
-
Incubate the plates and count the colonies.
-
Plot the log10 CFU/mL versus time for each concentration of this compound.
Investigation of Mechanism of Action
This assay assesses whether this compound disrupts the bacterial cell membrane.
Materials:
-
This compound
-
Resistant bacterial strain
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend a mid-log phase bacterial culture in PBS.
-
Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.
-
Add this compound at various concentrations (e.g., 1x and 2x MIC).
-
Measure the fluorescence intensity at regular intervals. An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to nucleic acids.
As an anthracycline, this compound is expected to interfere with nucleic acid synthesis.[]
Materials:
-
This compound
-
Resistant bacterial strain
-
Radiolabeled precursors: [³H]-thymidine (for DNA synthesis) and [³H]-leucine (for protein synthesis)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Grow the bacterial culture to mid-log phase.
-
Add this compound at different concentrations.
-
At various time points, add the respective radiolabeled precursor to the cultures and incubate for a short period.
-
Stop the incorporation by adding cold TCA.
-
Filter the samples and wash with TCA.
-
Measure the radioactivity of the filters using a scintillation counter.
-
A reduction in the incorporation of the radiolabeled precursors in the presence of this compound indicates inhibition of DNA replication or protein synthesis.
Mandatory Visualizations
Caption: Experimental workflow for testing this compound against resistant bacteria.
Caption: Generalized two-component signaling pathway in bacterial antibiotic resistance.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. apec.org [apec.org]
Troubleshooting & Optimization
improving the solubility of Himalomycin B for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using Himalomycin B in in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general solubility profile?
This compound is an anthracycline antibiotic.[1][2] Like many compounds in this class, it is a complex, hydrophobic molecule with poor aqueous solubility. It is generally insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.
Q2: What is the recommended solvent for creating a stock solution of this compound?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound. It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing contaminants or moisture that could affect compound stability and solubility.
Q3: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?
Precipitation upon dilution into aqueous buffers or media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low, typically below 0.5% and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and precipitation.
-
Increase Dilution Volume: Add the small volume of concentrated stock solution into a larger volume of the final aqueous medium while vortexing or stirring to promote rapid dispersion. Avoid adding the aqueous solution to the concentrated stock.
-
Use an Intermediate Dilution Step: Perform a serial dilution. For example, dilute the high-concentration DMSO stock into a smaller volume of culture medium first, and then use this intermediate solution to reach the final concentration in your assay plate.
-
Consider Serum Concentration: The presence of proteins like albumin in fetal bovine serum (FBS) can help stabilize hydrophobic compounds and prevent precipitation. If using serum-free media, solubility challenges may be more pronounced.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO varies. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, for sensitive cell lines or long-term incubation assays, it is best practice to keep the final DMSO concentration at or below 0.1%. It is highly recommended to run a solvent toxicity control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions.
| Solvent | Typical Final Concentration in In Vitro Assays | Notes |
| DMSO | 0.1% - 0.5% | Recommended for primary stock solutions. Can have cellular effects at higher concentrations. Always include a vehicle control in experiments. |
| Ethanol | 0.1% - 1.0% | Can be used as an alternative to DMSO. It is generally more volatile. |
| Methanol | < 0.1% | Generally more toxic to cells than DMSO or ethanol and should be used with caution and only if other solvents are not suitable. |
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for in vitro experiments.
Issue 1: The this compound powder will not dissolve in the organic solvent.
-
Solution 1: Gentle Warming. Warm the solution in a water bath set to 37°C for a few minutes. Do not overheat, as this can degrade the compound.
-
Solution 2: Vortexing/Sonication. Vortex the solution for 30-60 seconds. If it remains undissolved, use a bath sonicator for 5-10 minutes to break up any aggregates.
Issue 2: The compound is soluble in the stock solution but precipitates over time in the freezer.
-
Solution 1: Lower the Stock Concentration. The initial concentration may be too high and supersaturated. Try preparing a slightly less concentrated stock solution.
-
Solution 2: Aliquot and Use Fresh. Prepare smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound powder needed. The molecular weight of this compound is 828.9 g/mol .[3]
-
Mass (mg) = 10 (mmol/L) * 0.001 (L) * 828.9 ( g/mol ) * 1000 (mg/g) = 8.29 mg (for 1 mL)
-
-
Weigh Compound: Carefully weigh out the calculated amount of this compound powder in a microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, sterile DMSO (e.g., 1 mL) to the tube.
-
Dissolve: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) or a brief sonication until the powder is completely dissolved.
-
Sterilization: As the stock is in 100% DMSO, it is considered sterile and does not require filter sterilization.[4]
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C or -80°C, protected from light.
Protocol 2: Diluting this compound Stock for a Cell-Based Assay
This protocol describes the preparation of a final working concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Prepare Intermediate Dilution: Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Example: Add 5 µL of 10 mM stock to 495 µL of culture medium.
-
-
Prepare Final Working Solution: Add the 100 µM intermediate solution to the wells of your cell culture plate to achieve the final desired concentration.
-
Example: To a well containing 90 µL of cells in medium, add 10 µL of the 100 µM intermediate solution to get a final volume of 100 µL and a final concentration of 10 µM this compound. The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same concentration of DMSO to the medium without the compound. In the example above, this would be a 1:1000 dilution of the original DMSO stock into the final well.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in vitro.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound precipitation.
Postulated Signaling Pathway
Anthracyclines commonly function by intercalating into DNA and inhibiting Topoisomerase II, which leads to DNA double-strand breaks and the activation of apoptotic pathways.
Caption: Postulated apoptotic pathway induced by this compound.
References
- 1. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C43H56O16 | CID 11765992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
Himalomycin B stability in different laboratory solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Himalomycin B in various laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: Is there published data on the stability of this compound in common laboratory solvents?
Currently, there is a lack of specific published studies detailing the comprehensive stability of this compound in a range of common laboratory solvents. The existing literature primarily focuses on its isolation and structure elucidation.[1][2][3] Therefore, it is crucial for researchers to perform in-house stability assessments in the specific solvents and conditions used in their experiments.
Q2: What are the potential signs of this compound degradation?
As an anthracycline antibiotic, degradation of this compound may be observed through:
-
Color change: A noticeable change in the color of the solution.
-
Precipitation: The compound falling out of solution over time.
-
Appearance of new peaks: In chromatographic analyses such as HPLC or LC-MS, the emergence of new peaks that were not present in the initial analysis can indicate the formation of degradation products.
-
Loss of biological activity: A decrease in the expected efficacy in bioassays.
Q3: What are the recommended solvents and storage conditions for this compound?
For long-term storage, stock solutions are often prepared in solvents like DMSO at low temperatures (-20°C or -80°C). However, the choice of solvent ultimately depends on the specific experimental requirements. It is essential to validate the stability of this compound in the chosen solvent under your experimental conditions. Avoid repeated freeze-thaw cycles.
Q4: How can I determine the stability of this compound in my experimental solvent?
A stability study should be conducted. This typically involves dissolving this compound in the solvent of interest and monitoring its concentration over time at different temperatures using a suitable analytical method like HPLC or LC-MS.[4][5]
Troubleshooting Guide
Q: My this compound solution has changed color. What should I do?
A color change can be an indicator of degradation. It is recommended to analyze the solution using a chromatographic method (e.g., HPLC-UV/Vis or LC-MS) to check for the appearance of new peaks and a decrease in the peak area of the parent compound.[6] Compare this to a freshly prepared standard solution.
Q: I am observing unexpected or inconsistent results in my bioassays. Could this be related to the stability of this compound?
Yes, inconsistent results can be a consequence of compound degradation. If the biological activity of your this compound solution appears to diminish over time, it is advisable to verify the integrity of the compound. An analytical assessment of the solution's purity and concentration is recommended.
Q: After leaving my this compound solution at room temperature, I see new peaks in my LC-MS analysis. What does this signify?
The appearance of new peaks strongly suggests that this compound is degrading into other products in your solvent at room temperature. You should aim to identify these degradation products and determine the rate of degradation to establish acceptable handling and storage conditions for your experiments.
Hypothetical Stability of this compound in Various Solvents
The following table is an illustrative example of how to present stability data for this compound. Note: This data is hypothetical and should be used as a template for presenting your own experimental findings.
| Solvent | Temperature (°C) | Time (hours) | Remaining this compound (%) | Appearance |
| DMSO | 25 | 24 | 98.5 | Clear |
| DMSO | 4 | 72 | 99.1 | Clear |
| Methanol | 25 | 24 | 92.3 | Slight yellowing |
| Methanol | 4 | 72 | 95.8 | Clear |
| Acetonitrile | 25 | 24 | 96.7 | Clear |
| PBS (pH 7.4) | 25 | 24 | 85.4 | Noticeable yellowing |
| PBS (pH 7.4) | 4 | 72 | 90.1 | Slight yellowing |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent.
1. Objective: To quantify the degradation of this compound in a selected laboratory solvent over time at various temperatures.
2. Materials:
-
This compound
-
High-purity solvents (e.g., DMSO, Methanol, Acetonitrile, PBS)
-
Analytical instruments: HPLC-UV/Vis or LC-MS/MS[4]
-
Calibrated pipettes and vials
-
Incubators or water baths set to desired temperatures
3. Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Working Solutions: Dilute the stock solution with the test solvent to a known final concentration.
-
Time Zero (T0) Analysis: Immediately analyze an aliquot of the working solution using a validated HPLC or LC-MS method to determine the initial concentration and purity.[6]
-
Incubation: Aliquot the working solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24, 48, 72 hours), remove a vial from each temperature, bring it to room temperature, and analyze it using the same analytical method.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T0 concentration. Plot the percentage of remaining this compound against time for each temperature.
Caption: Workflow for this compound Stability Assessment.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting potential stability issues with this compound.
Caption: Troubleshooting this compound Stability Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 3. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. syncsci.com [syncsci.com]
- 5. rroij.com [rroij.com]
- 6. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Himalomycin B Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Himalomycin B in antibacterial assays. The information is designed to assist scientists and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antibacterial spectrum?
A1: this compound is an anthracycline antibiotic isolated from a marine Streptomyces species.[1][2] It has demonstrated strong antibacterial activity against a range of both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Streptomyces viridochromogenes.[1][3]
Q2: What is the proposed mechanism of action for this compound?
A2: As an anthracycline, this compound is believed to function as a DNA intercalator.[4] This mechanism involves the insertion of the planar molecule between the base pairs of the DNA double helix, disrupting its structure and inhibiting essential cellular processes like DNA replication and transcription.[4][5] Additionally, it likely inhibits bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are crucial for managing DNA tangles and supercoils.[4][6][7][8]
Q3: What are the standard methods for testing the antibacterial activity of this compound?
A3: The most common methods are the Kirby-Bauer disk diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9][10] The disk diffusion assay provides a qualitative assessment of susceptibility, while the broth microdilution method yields a quantitative MIC value.[11][12]
Q4: How should I prepare a stock solution of this compound for my assays?
Troubleshooting Guide
Issues with Disk Diffusion (Kirby-Bauer) Assays
Problem: No zone of inhibition is observed around the this compound disk.
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure the this compound sample has been stored correctly, protected from light and excessive temperatures, to prevent degradation.
-
-
Possible Cause 2: Incorrect Disk Concentration.
-
Possible Cause 3: Bacterial Resistance.
-
Solution: The bacterial strain you are testing may be resistant to this compound. It is advisable to use a known susceptible control strain, such as Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922, to validate your assay.
-
-
Possible Cause 4: Improper Inoculum Density.
Problem: The zones of inhibition are inconsistent or have irregular shapes.
-
Possible Cause 1: Uneven Inoculum.
-
Solution: Ensure the bacterial suspension is spread evenly across the entire surface of the agar plate to create a uniform lawn.[15]
-
-
Possible Cause 2: Improper Disk Placement.
-
Solution: Disks should be placed firmly on the agar surface to ensure good contact.[16] Avoid moving the disks once they have been placed.
-
-
Possible Cause 3: Variation in Agar Depth.
-
Solution: Pour Mueller-Hinton agar plates to a uniform depth (typically 4 mm) as this can affect the diffusion of the antibiotic.[9]
-
Issues with Broth Microdilution (MIC) Assays
Problem: The broth in the wells is colored, making it difficult to determine bacterial growth.
-
Possible Cause 1: Inherent Color of this compound.
-
Solution 1: Use of a Growth Indicator. Incorporate a redox indicator, such as resazurin or tetrazolium salts (e.g., INT), into your assay. These indicators change color in the presence of metabolically active (i.e., growing) bacteria, providing a clearer endpoint determination.
-
Solution 2: Spectrophotometric Reading. Measure the optical density (OD) of the wells at a wavelength where the compound has minimal absorbance, typically 600 nm. Compare the OD of the test wells to the OD of a control well containing only the compound and broth to subtract the background absorbance.
-
Problem: A precipitate forms in the wells.
-
Possible Cause 1: Poor Solubility of this compound.
-
Solution: While DMSO is a common solvent, you may need to optimize the final concentration to prevent precipitation when diluted in the aqueous culture medium. Using a small percentage of a non-ionic surfactant like Tween 80 (e.g., 0.1-1.0%) in conjunction with DMSO may improve solubility.[13] Always include a solvent/surfactant control.
-
Problem: MIC values are not reproducible.
-
Possible Cause 1: Inconsistent Inoculum Size.
-
Solution: Standardize the bacterial inoculum for each experiment. The recommended final concentration in the wells is typically 5 x 10^5 CFU/mL.[17]
-
-
Possible Cause 2: Variation in Incubation Conditions.
-
Solution: Ensure consistent incubation times and temperatures as these can affect bacterial growth and antibiotic activity.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Use calibrated pipettes and proper technique to ensure accurate serial dilutions of this compound.
-
Quantitative Data
Due to the limited availability of published quantitative data for this compound, the following table presents the qualitative antibacterial activity observed in agar diffusion assays. For context, MIC values for the structurally related fridamycin D are included where available, though direct comparison should be made with caution.
| Bacterium | This compound Activity (50 µ g/disk ) | Fridamycin D MIC (µg/mL) |
| Bacillus subtilis | Strong Inhibition[1][3] | Not Reported |
| Staphylococcus aureus | Strong Inhibition[1][3] | Not Reported |
| Escherichia coli | Strong Inhibition[1][3] | Not Reported |
| Streptomyces viridochromogenes | Strong Inhibition[1][3] | Not Reported |
Experimental Protocols
Kirby-Bauer Disk Diffusion Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
This compound stock solution
-
Sterile blank paper disks (6 mm diameter)
-
Sterile forceps
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth or saline with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[15]
-
Disk Preparation: Aseptically apply a known amount of this compound (e.g., 50 µg) to each sterile blank disk. Allow the solvent to evaporate completely in a sterile environment.
-
Disk Application: Using sterile forceps, place the this compound disks onto the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar surface.[16]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.
Broth Microdilution MIC Assay
This protocol is based on CLSI guidelines for determining Minimum Inhibitory Concentration.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (in DMSO)
-
Sterile diluent (e.g., CAMHB)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate except for the first column.
-
Serial Dilution: In the first column, add 100 µL of the highest concentration of this compound to be tested (prepared in CAMHB). Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 50 µL from the last column of dilutions.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its concentration so that when 50 µL is added to each well, the final concentration will be approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control (wells with bacteria and CAMHB, but no antibiotic) and a sterility control (wells with CAMHB only). If using a solvent like DMSO, include a solvent control (wells with bacteria, CAMHB, and the highest concentration of the solvent used).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 4. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 5. DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 9. asm.org [asm.org]
- 10. KIRBY-BAUER TEST – Hands On Microbiology [open.maricopa.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. asm.org [asm.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Himalomycin B for MIC Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Himalomycin B in Minimum Inhibitory Concentration (MIC) testing. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an anthracycline antibiotic that has been isolated from a marine Streptomyces species.[1][2][3] Like other anthracyclines, it is known to possess antibacterial properties. While the exact signaling pathway of this compound is not extensively detailed in the provided search results, anthracyclines generally exert their effects through mechanisms such as intercalation into DNA and inhibition of topoisomerase II, which are crucial for bacterial replication.
Q2: What is the typical MIC range for this compound?
A2: The reported MIC values for this compound and the related compound Himalomycin A range from 5 to 80 µg/mL against various bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[4] In agar diffusion assays, antibacterial activity was observed at concentrations of approximately 50 µ g/disk .[2]
Q3: How should I prepare a stock solution of this compound? I cannot find specific solubility data.
Q4: What is the molecular weight of this compound?
A4: The molecular formula of this compound is C43H56O16, and its molecular weight is approximately 828.9 g/mol .
Reported MIC Values for Himalomycin A and B
| Microorganism | Reported MIC Range (µg/mL) | Reference |
| Bacillus subtilis | 5 - 80 | [4] |
| Streptomyces viridochromogenes (Tü 57) | 5 - 80 | [4] |
| Staphylococcus aureus | 5 - 80 | [4] |
| Escherichia coli | 5 - 80 | [4] |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.[9][10][11][12][13]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain(s) of interest
-
Sterile 96-well microtiter plates
-
Sterile tubes for dilution
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
From this, prepare a working stock solution in CAMHB at a concentration that is at least 10 times the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well of the dilution series.
-
Well 11 should serve as a positive control (broth and inoculum, no drug).
-
Well 12 should serve as a negative control (broth only).
-
-
Inoculation:
-
Add the appropriate volume of the diluted bacterial suspension to each well (except the negative control) to achieve a final volume of 200 µL per well and a final bacterial concentration of 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
Troubleshooting Guide
Q: I am observing precipitation in the wells after adding this compound.
A:
-
Cause: The solubility of this compound in the aqueous broth may be limited, or the concentration of DMSO may be too high, causing the compound to precipitate out.
-
Solution:
-
Ensure the final concentration of DMSO in the wells is as low as possible (ideally ≤1%).
-
Try preparing the initial working stock of this compound at a lower concentration.
-
If precipitation persists, consider a brief sonication of the stock solution before dilution.
-
Q: There is no bacterial growth in my positive control well.
A:
-
Cause: This could be due to an issue with the bacterial inoculum, the growth medium, or the incubation conditions.
-
Solution:
-
Verify the viability of your bacterial culture.
-
Ensure your Mueller-Hinton broth is correctly prepared and not expired.
-
Check that the incubator is set to the correct temperature and atmosphere.
-
Confirm that the inoculum was prepared to the correct density.
-
Q: I see growth in my negative control well.
A:
-
Cause: This indicates contamination of the broth, the 96-well plate, or your pipetting technique.
-
Solution:
-
Use fresh, sterile Mueller-Hinton broth.
-
Ensure all materials (plates, pipette tips) are sterile.
-
Review your aseptic technique to prevent cross-contamination.
-
The experiment should be repeated with appropriate sterile controls.[17]
-
Q: My MIC results are inconsistent between replicates.
A:
-
Cause: Inconsistency can arise from pipetting errors during serial dilution, variations in the inoculum density between wells, or the "skipped well" phenomenon where growth is inhibited at a lower concentration but appears at a higher one.
-
Solution:
-
Be meticulous with your pipetting technique to ensure accurate serial dilutions.
-
Ensure the bacterial inoculum is well-mixed before adding it to the wells.
-
If skipped wells are observed, the MIC should be read as the lowest concentration with no growth, but the experiment should be repeated to confirm the result.
-
References
- 1. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 3. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. A prospective study of topical dimethyl sulfoxide for treating anthracycline extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 14. idexx.com [idexx.com]
- 15. dickwhitereferrals.com [dickwhitereferrals.com]
- 16. idexx.dk [idexx.dk]
- 17. apec.org [apec.org]
Technical Support Center: Himalomycin B Fermentation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation and purification of Himalomycin B.
Section 1: Fermentation Troubleshooting and FAQs
This section addresses common challenges encountered during the fermentation of Streptomyces sp. for this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation parameters for optimal this compound production?
A1: Optimal production of this compound by Streptomyces sp. B6921 is achieved under specific fermentation conditions. Key parameters are summarized in the table below.[1] It's important to note that these may require further optimization depending on the specific laboratory setup and scale.[2][3]
Table 1: Recommended Fermentation Parameters for this compound Production [1]
| Parameter | Recommended Value |
| Producing Strain | Streptomyces sp. B6921 |
| Incubation Temperature | 28 °C |
| Agitation Speed | 95 rpm |
| Fermentation Duration | 72 hours |
| Initial pH | 7.8 |
Q2: My Streptomyces culture is growing well, but the yield of this compound is low. What are the potential causes?
A2: Low yield of secondary metabolites like this compound, despite good cell growth, is a common challenge in Streptomyces fermentations.[4] Several factors can contribute to this issue:
-
Suboptimal Media Composition: The balance of carbon and nitrogen sources is crucial for triggering secondary metabolism.[5][6] While some media components may support robust mycelial growth, they might not be ideal for antibiotic production.
-
Incorrect Fermentation Stage for Harvest: Secondary metabolite production in Streptomyces is typically growth-phase dependent, often occurring during the stationary phase.[4][7] Harvesting the culture too early or too late can result in a lower yield.
-
Aeration and Agitation: Inadequate aeration can be a limiting factor in aerobic fermentations. The morphology of Streptomyces (e.g., pellet formation) can affect oxygen transfer, and consequently, antibiotic production.[8]
-
pH Shift During Fermentation: The pH of the fermentation broth can change over time due to substrate consumption and metabolite production. A significant deviation from the optimal pH can negatively impact enzyme activity involved in the this compound biosynthetic pathway.
Q3: How can I optimize the fermentation medium to improve this compound yield?
A3: Media optimization is a critical step for enhancing the production of secondary metabolites.[5] A systematic approach, such as the one-factor-at-a-time (OFAT) method, can be employed.[5] Key components to consider for optimization include:
-
Carbon Sources: While glucose is a common carbon source, complex carbohydrates like starch or malt extract may lead to higher yields of some antibiotics.[6][9]
-
Nitrogen Sources: The type of nitrogen source (e.g., yeast extract, soybean meal, peptone) can significantly influence antibiotic production.[2][10][11]
-
Trace Elements: Metal ions can act as cofactors for enzymes in the biosynthetic pathway. Experimenting with the addition of trace elements like iron, manganese, and zinc may be beneficial.[10]
Q4: What is the recommended seed culture preparation for this compound fermentation?
A4: A healthy and active seed culture is essential for a successful fermentation. For this compound production, a two-stage seed culture is recommended. The first stage involves growing the Streptomyces sp. B6921 on a suitable agar medium. The second stage is a liquid pre-culture to generate sufficient biomass for inoculating the main production fermenter. The pre-culture should be incubated for 3 days at 28 °C with agitation.[1]
Troubleshooting Guide: Low Fermentation Yield
This guide provides a systematic approach to diagnosing and resolving low yields of this compound.
Problem: Low or no detectable this compound in the fermentation broth.
Initial Checks:
-
Verify Strain Integrity: Confirm the viability and purity of the Streptomyces sp. B6921 culture. Contamination can lead to resource competition and inhibition of antibiotic production.
-
Confirm Media Composition: Double-check the composition and preparation of the fermentation medium to rule out any errors.
-
Check Fermentation Parameters: Ensure that the temperature, agitation, and initial pH are set correctly.
Troubleshooting Workflow:
Figure 1: Troubleshooting decision tree for low this compound fermentation yield.
Section 2: Purification Troubleshooting and FAQs
This section provides guidance on the challenges associated with the purification of this compound from the fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What is a general overview of the purification process for this compound?
A1: The purification of this compound involves several steps, starting with the extraction from the fermentation broth, followed by multiple chromatographic separations to isolate it from other metabolites, including its structural analog Himalomycin A.[1]
Q2: Himalomycin A and B are structurally very similar. How can they be effectively separated?
A2: The separation of closely related structural analogs like Himalomycin A and B is a significant challenge in natural product purification.[12][13] The published method for their separation utilizes a combination of chromatographic techniques:
-
Initial Fractionation: Flash chromatography on silica gel with a chloroform/methanol gradient is used for initial separation of the crude extract into several fractions.[1]
-
Intermediate Purification: The fractions containing the Himalomycins are further purified using Sephadex LH-20 column chromatography.[1]
-
Final Separation: The final separation of Himalomycin A and B is achieved by preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column and a suitable solvent system, such as a methanol/water gradient.[1]
Q3: I am experiencing low recovery of this compound during the purification process. What could be the reasons?
A3: Low recovery during purification can be attributed to several factors:
-
Compound Degradation: Anthracycline antibiotics can be sensitive to factors like pH and light.[14] Exposure to harsh conditions during extraction and chromatography can lead to degradation.
-
Irreversible Adsorption: The compound may bind irreversibly to the stationary phase of the chromatography column, especially if the column material is not well-chosen or if the solvent system is not optimized.[15]
-
Co-elution with Other Compounds: If the separation is not efficient, this compound may co-elute with other compounds, leading to its distribution across multiple fractions and an apparent low yield in the desired fraction.
Q4: Are there any specific analytical methods to monitor the purification of this compound?
A4: Yes, Thin-Layer Chromatography (TLC) is a valuable tool for monitoring the progress of the purification. It can be used to quickly analyze the fractions from column chromatography and identify those containing this compound. For more quantitative analysis and to check the purity of the final product, analytical HPLC is the method of choice.[16][17]
Troubleshooting Guide: Purification Issues
This guide addresses common problems encountered during the purification of this compound.
Problem: Difficulty in obtaining pure this compound.
Initial Checks:
-
TLC Analysis: Regularly check the composition of your fractions using TLC to track the separation progress.
-
Solvent Quality: Ensure that the solvents used for chromatography are of high purity, as impurities can interfere with the separation.
-
Column Packing: For column chromatography, ensure the column is packed uniformly to avoid channeling and poor separation.[18]
Table 2: Troubleshooting Common Purification Problems
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of Himalomycin A and B in preparative HPLC. | - Inappropriate mobile phase composition or gradient. - Column overloading. | - Optimize the mobile phase and gradient on an analytical HPLC first.[19] - Reduce the amount of sample injected onto the column.[20] |
| Tailing of peaks during column chromatography. | - Interaction of the compound with active sites on the silica gel. - Inappropriate solvent polarity. | - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.[21] - Adjust the polarity of the solvent system. |
| Loss of compound between purification steps. | - Degradation of the compound. - Incomplete extraction from one phase to another. | - Work at lower temperatures and protect the samples from light. - Perform multiple extractions and check the pH during liquid-liquid partitioning. |
| Broad peaks in HPLC. | - Column deterioration. - Sample solvent incompatible with the mobile phase. | - Wash or replace the column. - Dissolve the sample in the initial mobile phase. |
Section 3: Experimental Protocols
This section provides detailed methodologies for the fermentation and purification of this compound, based on published literature.[1]
Protocol 1: Fermentation of this compound
-
Seed Culture Preparation:
-
Prepare a seed medium containing (per liter): 10 g malt extract, 4 g yeast extract, and 4 g glucose in 500 mL artificial seawater and 500 mL tap water. Adjust the pH to 7.8 with 2 N NaOH before sterilization.
-
Inoculate the seed medium with a culture of Streptomyces sp. B6921.
-
Incubate the seed culture at 28 °C for 3 days with shaking at 95 rpm.
-
-
Production Fermentation:
-
Prepare the production medium with the same composition as the seed medium.
-
Inoculate the production fermenter with the seed culture.
-
Incubate at 28 °C for 72 hours with appropriate agitation and aeration.
-
Protocol 2: Purification of this compound
-
Extraction:
-
Mix the entire culture broth with diatomaceous earth.
-
Press the mixture through a filter press.
-
Extract both the filtrate and the residue with ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate under vacuum to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column.
-
Apply the crude extract to the column.
-
Elute with a chloroform/methanol gradient, starting with pure chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor by TLC.
-
-
Sephadex LH-20 Chromatography:
-
Pool the fractions containing this compound.
-
Apply the pooled fractions to a Sephadex LH-20 column.
-
Elute with a suitable solvent system (e.g., chloroform/methanol mixture).
-
Collect and concentrate the fractions containing the target compound.
-
-
Preparative HPLC:
-
Perform final purification using a preparative HPLC system with a reversed-phase column.
-
Use a gradient of acetonitrile and water to elute the compounds.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Section 4: Visualized Workflows
This section provides diagrams to visualize the experimental and logical workflows.
Figure 2: Overall workflow for this compound production and purification.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 7. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aensiweb.com [aensiweb.com]
- 11. ijpsi.org [ijpsi.org]
- 12. Isolation and Purification of Natural Products | Natural Product ExtractionPrinciples and Applications | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 13. Isolation and Purification of Natural Products | Natural Product Extraction: Principles and Applications | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 14. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. web.uvic.ca [web.uvic.ca]
- 19. agilent.com [agilent.com]
- 20. cms.mz-at.de [cms.mz-at.de]
- 21. Chromatography [chem.rochester.edu]
preventing degradation of Himalomycin B during storage
Welcome to the technical support center for Himalomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question: My this compound sample shows lower than expected biological activity. What could be the cause?
Answer: Reduced biological activity is often a primary indicator of this compound degradation. The anthracycline structure of this compound is susceptible to several degradation pathways that can compromise its efficacy. The most common causes include:
-
Hydrolysis: The glycosidic bonds in the this compound molecule can be cleaved under aqueous conditions, particularly at non-neutral pH. This hydrolysis separates the sugar moieties from the aglycone core, rendering the molecule inactive.
-
Oxidation: The quinone core of this compound is redox-active and can be prone to oxidation, especially in the presence of dissolved oxygen or metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that alter the structure of this compound. Studies on related anthracyclines like doxorubicin have shown significant degradation upon exposure to both fluorescent light and sunlight[1].
To troubleshoot, we recommend the following:
-
Verify Storage Conditions: Ensure that your sample has been consistently stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Analyze Sample Purity: Use an appropriate analytical method, such as HPLC-UV, to check the purity of your sample and look for the presence of degradation products.
-
pH of Solutions: If working with solutions, ensure the pH is within the optimal stability range. For many anthracyclines, a slightly acidic pH (around 4-5) is preferable to neutral or alkaline conditions to minimize hydrolysis[2].
Question: I observe a color change in my this compound solution. Is this an indication of degradation?
Answer: Yes, a change in the color of a this compound solution, which is typically yellow to orange, can be a visual indicator of chemical degradation. This is often associated with the irreversible chemical alteration of the doxorubicin molecule through hydrolysis, a process that is known to occur rapidly under strongly alkaline conditions[3]. The anthracycline chromophore is responsible for its color, and structural changes due to degradation will alter its light absorption properties. If you observe a color change, it is highly probable that the compound has degraded, and you should verify its integrity using a suitable analytical technique before proceeding with your experiments.
Question: My lyophilized this compound powder is difficult to dissolve after storage. What could be the issue?
Answer: Difficulty in dissolving lyophilized this compound powder could be due to several factors:
-
Improper Lyophilization: If the initial lyophilization process was not optimized, it might result in a less porous cake that is difficult to reconstitute.
-
Moisture Absorption: Over time, even lyophilized powders can absorb moisture if not stored in a properly desiccated environment. This can lead to aggregation and reduced solubility.
-
Degradation: While lyophilization significantly enhances stability, degradation can still occur over long-term storage, potentially leading to less soluble byproducts.
To address this, ensure that you are using a high-quality, validated lyophilization protocol. For long-term storage, it is crucial to keep the lyophilized powder in a tightly sealed vial with a desiccant at -20°C or below.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the storage and handling of this compound.
What are the ideal storage conditions for this compound?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For short-term storage of solutions, it is recommended to prepare fresh solutions as needed. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours, protected from light, and in a buffer with a slightly acidic pH.
What solvents should I use to prepare this compound solutions?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. For aqueous solutions, it is advisable to first dissolve the compound in a small amount of DMSO and then dilute it with the desired aqueous buffer. The final concentration of DMSO should be kept as low as possible to avoid interference with biological assays.
Are there any known stabilizers for this compound?
While specific stabilizers for this compound have not been extensively reported, strategies used for other anthracyclines may be applicable. These include:
-
Lyophilization with Cryoprotectants: Using cryoprotectants such as sucrose or trehalose during lyophilization can help maintain the structural integrity of the molecule in the solid state.
-
Use of Antioxidants: For solutions, the addition of antioxidants could potentially mitigate oxidative degradation, although compatibility and potential interference with experiments must be carefully evaluated.
-
Chelating Agents: Since metal ions can catalyze the degradation of anthracyclines, the use of a chelating agent like EDTA could be beneficial in preventing this pathway, particularly in buffer solutions that may contain trace metal contaminants.
-
Liposomal Formulations: Encapsulating this compound in liposomes can protect it from degradation and is a common strategy for improving the stability and delivery of anthracycline drugs[4].
How can I monitor the stability of my this compound sample?
Regularly assessing the purity of your this compound sample using a stability-indicating analytical method is the best way to monitor its integrity. High-Performance Liquid Chromatography with UV or fluorescence detection (HPLC-UV/FLD) is a commonly used technique for this purpose. The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicative of degradation.
Data on Anthracycline Stability
While specific quantitative stability data for this compound is limited, the following tables summarize stability data for the structurally related and well-studied anthracycline, doxorubicin. This data can serve as a valuable reference for understanding the potential stability profile of this compound under various conditions.
Table 1: Effect of pH and Temperature on Doxorubicin Degradation Rate
| pH | Temperature (°C) | Degradation Rate Constant (h⁻¹) | Reference |
| 4.8 | Ambient | ~0 (essentially stable) | [2] |
| 7.4 | Ambient | 0.0021 - 0.019 | [2] |
| 2 | 70 | Varies | [5] |
Data from studies on doxorubicin indicate that the degradation rate increases with both increasing pH and temperature.
Table 2: Photodegradation of Doxorubicin in Aqueous Solution
| Light Source | Concentration (µg/mL) | Degradation Kinetics | Notes | Reference |
| Fluorescent Light | Low (µg range) | First-order | Rapid degradation observed. Protection from light is crucial. | [1] |
| Sunlight | Low (µg range) | First-order | Very rapid photolysis. | [1] |
| Fluorescent Light | ≥ 500 | First-order | No special light protection needed for freshly prepared solutions. | [1] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of a this compound sample and detecting potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (typically in the range of 230-260 nm for the anthracycline chromophore).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10-20 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the main this compound peak and any additional peaks that may correspond to degradation products.
-
The purity can be estimated by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.
-
Protocol 2: UPLC-MS/MS Method for Sensitive Quantification of this compound
This protocol is suitable for the sensitive and specific quantification of this compound in complex matrices, such as biological samples.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatograph (UPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Select the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺).
-
Identify and select one or two characteristic product ions for quantification and confirmation, respectively.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma, cell lysates), a sample clean-up step such as protein precipitation (with acetonitrile or methanol) or solid-phase extraction (SPE) will be necessary to remove interfering matrix components.
-
After extraction, the sample should be reconstituted in a solvent compatible with the initial UPLC mobile phase.
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations in the same matrix as the samples.
-
Quantify this compound in the unknown samples by comparing their peak areas to the calibration curve.
-
Visualizations
References
- 1. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adsorption and Degradation of Doxorubicin from Aqueous Solution in Polypropylene Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anthracycline - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Himalomycin B Yield from Streptomyces Fermentation
Welcome to the technical support center for the enhanced production of Himalomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Streptomyces for this compound production.
I. Frequently Asked Questions (FAQs)
Q1: What is the general strategy for initiating the optimization of this compound production?
A1: The initial step involves establishing a baseline fermentation using a known medium and standard conditions. The M2+ medium has been successfully used for the cultivation of the this compound-producing Streptomyces sp. isolate B6921.[1] A typical approach is to then systematically vary one factor at a time (OFAT) to identify critical parameters affecting yield before employing statistical methods like Response Surface Methodology (RSM) for further optimization.[2][3]
Q2: Which media components are most critical for enhancing this compound yield?
A2: Carbon and nitrogen sources are paramount for the production of polyketides like this compound. Glucose and soybean meal have been identified as significant factors for antimicrobial productivity in Streptomyces.[4] It is advisable to screen various carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, peptone, yeast extract) to determine the optimal combination and concentration for your specific Streptomyces strain.[5]
Q3: How do physical fermentation parameters influence this compound production?
A3: Physical parameters such as pH, temperature, agitation, and aeration are crucial. The optimal pH for Streptomyces growth and secondary metabolite production is typically in the neutral range (around 7.0).[6] Temperature significantly impacts enzyme activity, with many Streptomyces species favoring temperatures between 28-37°C.[6] Adequate agitation and aeration are essential for supplying dissolved oxygen, which is critical for the growth of aerobic Streptomyces and the biosynthesis of polyketides.
Q4: What is the proposed biosynthetic pathway for this compound?
A4: this compound belongs to the angucycline class of polyketides. Its biosynthesis is believed to proceed through a Type II polyketide synthase (PKS) pathway, starting from acetyl-CoA and malonyl-CoA extender units. The polyketide chain undergoes a series of cyclization and modification reactions to form the angucyclinone core. This core is then further tailored by glycosylation steps, where sugar moieties are attached by glycosyltransferases to yield the final this compound structure. The isolation of rabelomycin, a potential biosynthetic precursor, from the same strain supports this proposed pathway.[1]
II. Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No this compound Yield | 1. Suboptimal media composition.2. Inappropriate fermentation conditions (pH, temperature, aeration).3. Strain instability or degeneration.4. Contamination of the culture. | 1. Screen different carbon and nitrogen sources and their concentrations.[5]2. Optimize pH, temperature, and agitation speed using a systematic approach (e.g., OFAT, RSM).[2][3]3. Prepare fresh stock cultures from a reliable source and use a multi-stage seed culture protocol.4. Ensure strict aseptic techniques throughout the fermentation process. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in inoculum quality.2. Inconsistent media preparation.3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum preparation process, including spore concentration and seed culture age.2. Use high-quality, consistent sources for media components and ensure accurate weighing and mixing.3. Calibrate and monitor all fermentation equipment (pH probes, temperature sensors, etc.) regularly. |
| Accumulation of Precursor Molecules | 1. Bottleneck in the biosynthetic pathway.2. Inefficient tailoring enzymes (e.g., glycosyltransferases). | 1. Supplement the medium with the accumulated precursor to potentially drive the reaction forward (precursor-directed biosynthesis).2. Consider metabolic engineering approaches to overexpress downstream enzymes. |
| Foaming in the Fermentor | 1. High protein content in the medium.2. High agitation speed. | 1. Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.2. Optimize the agitation speed to provide sufficient mixing without excessive foaming. |
III. Quantitative Data on Fermentation Optimization
While specific quantitative data for this compound yield enhancement is limited in publicly available literature, data from the optimization of other polyketides produced by Streptomyces can provide valuable insights. The following tables summarize the impact of various parameters on antibiotic production in different Streptomyces species.
Table 1: Effect of Carbon and Nitrogen Sources on Antibiotic Production
| Organism | Antibiotic | Carbon Source | Nitrogen Source | Yield Improvement | Reference |
| Streptomyces rimosus | Antimicrobial Compound | Glucose (3%) + Corn Starch (3.5%) | Soybean Meal (2.5%) | Significant increase | [4] |
| Streptomyces violaceusniger | Antifungal Compound | Xylose, Sorbitol | Hydroxyl Proline | 70-90% enhancement | [5] |
| Streptomyces sp. 891-B6 | Chrysomycin A | Glucose (39.28 g/L) + Corn Starch (20.66 g/L) | Soybean Meal (15.48 g/L) | 60% increase | [7] |
Table 2: Effect of Physical Parameters on Antibiotic Production
| Organism | Antibiotic | Parameter | Optimal Value | Yield Improvement | Reference |
| Streptomyces sp. LHR 9 | Antibacterial Metabolite | Temperature | 35°C | Maximum production | [6] |
| Streptomyces sp. LHR 9 | Antibacterial Metabolite | pH | 7.0 | Maximum production | [6] |
| Streptomyces sp. LHR 9 | Antibacterial Metabolite | Agitation | 200 rpm | Highest production | [6] |
| Streptomyces sp. 891-B6 | Chrysomycin A | pH | 6.5 | Best yield | [7] |
| S. hygroscopicus | Hygromycin B | pH | 6.4 | 13-fold increase | [8] |
| S. hygroscopicus | Hygromycin B | Temperature | 28°C | 13-fold increase | [8] |
| S. hygroscopicus | Hygromycin B | Agitation | 295 rpm | 13-fold increase | [8] |
IV. Experimental Protocols
A. General Fermentation Protocol for this compound Production
This protocol is based on the initial isolation of this compound and can be used as a starting point for optimization experiments.
-
Seed Culture Preparation:
-
Inoculate a loopful of Streptomyces sp. B6921 from a slant into a 250 mL flask containing 50 mL of M2+ medium (Malt extract 10 g/L, Yeast extract 4 g/L, Glucose 4 g/L, in 50% artificial seawater, pH adjusted to 7.8 before sterilization).[1][9]
-
Incubate at 28°C on a rotary shaker at 95 rpm for 3 days.[1]
-
-
Production Fermentation:
-
Extraction and Quantification:
-
Extract the whole fermentation broth with an equal volume of ethyl acetate.
-
Concentrate the organic phase under reduced pressure.
-
Analyze the crude extract for this compound content using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
-
B. One-Factor-at-a-Time (OFAT) Optimization Protocol
-
Carbon Source Optimization:
-
Prepare the basal fermentation medium with different carbon sources (e.g., glucose, starch, glycerol, maltose) at a fixed concentration (e.g., 20 g/L).
-
Keep all other media components and fermentation parameters constant.
-
Run the fermentation and measure the this compound yield for each carbon source to identify the best one.
-
Vary the concentration of the optimal carbon source to determine its ideal concentration.
-
-
Nitrogen Source Optimization:
-
Using the optimized carbon source, prepare the fermentation medium with different nitrogen sources (e.g., soybean meal, peptone, yeast extract, ammonium sulfate) at a fixed concentration.
-
Keep all other parameters constant.
-
Determine the best nitrogen source and its optimal concentration based on this compound yield.
-
-
pH and Temperature Optimization:
-
Using the optimized medium, run fermentations at different initial pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) while keeping the temperature constant.
-
Identify the optimal pH and then run fermentations at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C) at the optimal pH.
-
V. Visualizations
A. Proposed Biosynthetic Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Cloning, sequencing, analysis, and heterologous expression of the fredericamycin biosynthetic gene cluster from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Heterologous Expression of the Chaxamycin Biosynthesis Gene Cluster from Streptomyces leeuwenhoekii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons from the rifamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering hygromycin B biosynthetic pathway and D-optimal design for production optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Himalomycin B Resistance in Bacterial Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Himalomycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a member of the anthracycline class of antibiotics.[1][2] Like other anthracyclines, its primary mechanism of action is the inhibition of bacterial DNA topoisomerase II (gyrase) and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts essential cellular processes, leading to bacterial cell death.
Q2: Which bacterial species are susceptible to this compound?
A2: this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Commonly used laboratory strains for susceptibility testing include Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Q3: How should I prepare and store this compound stock solutions?
Q4: I am observing no inhibition of bacterial growth. What are the possible reasons?
A4: There are several potential reasons for a lack of antibacterial activity:
-
Inactive Compound: The this compound may have degraded due to improper storage or handling.
-
Resistant Bacterial Strain: The bacterial strain you are using may have intrinsic or acquired resistance to this compound.
-
Incorrect Concentration: There may have been an error in the calculation or dilution of the this compound stock solution.
-
Experimental Error: Issues with media preparation, bacterial inoculum density, or incubation conditions can affect the results.
Troubleshooting Guides
Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values
You are performing a broth microdilution or agar dilution assay and observe that the MIC of this compound against your bacterial culture is significantly higher than anticipated, or has increased over time with successive culturing.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant subpopulation | 1. Streak the culture on a non-selective agar plate to isolate single colonies. 2. Perform MIC assays on individual colonies to determine if there is a mixed population of susceptible and resistant cells. |
| Increased expression of efflux pumps | 1. Perform an efflux pump activity assay to determine if the bacteria are actively pumping out this compound. 2. If efflux is confirmed, consider using an efflux pump inhibitor (EPI) in conjunction with this compound to see if susceptibility is restored. |
| Target modification | 1. Sequence the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). 2. Compare the sequences to those of a known susceptible strain to identify mutations that may confer resistance. |
| Compound instability | 1. Prepare a fresh stock solution of this compound. 2. Verify the concentration of your stock solution using spectrophotometry if a molar extinction coefficient is available. |
Issue 2: Inconsistent Results in Efflux Pump Assays
You are performing an ethidium bromide (EtBr) efflux assay to investigate the role of efflux pumps in this compound resistance, but your results are variable and difficult to interpret.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal EtBr concentration | 1. Titrate the concentration of EtBr to find the optimal sub-inhibitory concentration that allows for sufficient accumulation without affecting cell viability. |
| Incorrect bacterial growth phase | 1. Ensure that bacteria are harvested during the mid-logarithmic growth phase for consistent metabolic activity and efflux pump expression. |
| Cell density variation | 1. Standardize the optical density (OD) of the bacterial suspension before starting the assay to ensure a consistent number of cells in each well. |
| Fluorescence quenching or interference | 1. Run controls with this compound alone to check for any intrinsic fluorescence or quenching effects at the excitation and emission wavelengths used for EtBr. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control (MHB with bacteria, no antibiotic) and a negative control (MHB only).
-
Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
Add 50 µL of the diluted bacterial suspension to each well (except the negative control). The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).
| Antibiotic | Bacterial Strain | Typical MIC Range (Susceptible) | Potential MIC Range (Resistant) |
| Doxorubicin (related anthracycline) | E. coli | 4-16 µg/mL | >64 µg/mL |
| Doxorubicin (related anthracycline) | S. aureus | 0.25-1 µg/mL | >8 µg/mL |
Note: The above values are for the related anthracycline doxorubicin and should be used as a general reference. The specific MIC for this compound may vary.
Ethidium Bromide (EtBr) Efflux Assay
This assay measures the activity of efflux pumps by monitoring the fluorescence of EtBr, an efflux pump substrate.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Black, clear-bottom 96-well plates
-
Fluorometric plate reader
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.
-
Add EtBr to a final concentration of 2 µg/mL and incubate at room temperature for 1 hour to load the cells with the dye.
-
Centrifuge the cells and resuspend in PBS.
-
Add the cell suspension to the wells of a black 96-well plate.
-
Measure the baseline fluorescence (Excitation: 530 nm, Emission: 600 nm).
-
To initiate efflux, add glucose to a final concentration of 0.4%.
-
Immediately begin monitoring the decrease in fluorescence over time. A rapid decrease indicates active efflux.
-
To test the effect of this compound on efflux, add it to the wells just before the addition of glucose and compare the efflux rate to the control.
Sequencing of gyrA and parC Genes
This protocol allows for the identification of mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC.
Materials:
-
Bacterial genomic DNA extraction kit
-
Primers for the QRDRs of gyrA and parC
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Extract genomic DNA from the bacterial culture.
-
Amplify the QRDRs of gyrA and parC using PCR with specific primers.
-
E. coli gyrA Forward Primer: 5'-CAGGATGTTCGTGATGTCG-3'
-
E. coli gyrA Reverse Primer: 5'-GTCGCCATCACCTTCGAT-3'
-
E. coli parC Forward Primer: 5'-GTTGGTGCTGTTGTTGGTG-3'
-
E. coli parC Reverse Primer: 5'-CAGGATCGCCAGGTAGAAT-3'
-
-
Run the PCR products on an agarose gel to confirm amplification.
-
Purify the PCR products.
-
Send the purified DNA for Sanger sequencing.
-
Align the obtained sequences with the wild-type sequences to identify any mutations.
Visualizations
Caption: Troubleshooting workflow for high MIC values.
Caption: Key mechanisms of this compound action and resistance.
Caption: A generalized two-component signaling pathway for efflux pump expression.
References
Technical Support Center: Improving the Reproducibility of Himalomycin B Bioactivity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility and reliability of bioactivity assays for Himalomycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a natural product isolated from the marine Streptomyces sp. isolate B6921.[1][2] It belongs to the fridamycin-type of anthracycline antibiotics.[1][3][4] Structurally, it is a C-glycosylangucycline.[5] Its known bioactivities include strong antibacterial effects against various bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[3] Like other related antibiotics, it is also suggested to possess antitumor properties.[3][4]
Q2: What are the most common sources of variability in cell-based bioactivity assays?
Reproducibility in cell-based assays is influenced by numerous factors.[6] Key sources of variability include inconsistent cell seeding density, cell health and passage number, pipetting errors, reagent stability, and microplate edge effects.[7][8] For natural products like this compound, factors such as solubility, stability in culture media, and potential for non-specific interactions can also contribute to inconsistent results.[9][10] Mycoplasma contamination is another significant, often overlooked, source of variability.[7]
Q3: How should I prepare and store this compound for consistent results?
Given that this compound is a complex natural product, proper handling is critical. It should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution.[11] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls, and does not exceed a level toxic to the cells (typically <0.5%).[12][13]
Q4: What should I consider when choosing a microplate for my assay?
The choice of microplate can significantly impact assay results. For absorbance-based assays like the MTT assay, clear-bottom plates are required.[7][11] For fluorescence assays, black plates are used to minimize background signal and prevent crosstalk between wells. For luminescence assays, white plates are recommended to maximize the signal.[14] Always use tissue culture-treated plates for adherent cells to ensure uniform attachment.[7]
Troubleshooting Guide
Q1: I'm observing high variability between my replicates in a cytotoxicity assay. What could be the cause?
A1: High variability among replicates is a common issue that can often be traced back to technical execution.[15]
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask before pipetting. Uneven cell distribution is a primary source of well-to-well variation.[16]
-
Pipetting Inaccuracy: Use calibrated pipettes and practice consistent pipetting technique, especially when adding small volumes of the compound or assay reagents. Multichannel pipettes can introduce variability if not used carefully.[8]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data points.[12]
-
Cell Health: Only use cells that are in the logarithmic growth phase and show high viability. Ensure the cell passage number is consistent between experiments, as cellular characteristics can change over time.[6][7]
Q2: My calculated IC50 values for this compound are not consistent from one experiment to the next. Why?
A2: Fluctuations in IC50 values often point to subtle changes in experimental conditions or biological variables.
-
Compound Stability and Solubility: this compound may degrade or precipitate in culture medium over the course of the experiment. Prepare fresh dilutions of the compound for each experiment from a frozen stock. Visually inspect for any precipitation after dilution in media.
-
Cell Confluency: The density of cells at the time of treatment can significantly alter their sensitivity to a compound. Standardize the initial seeding density and the incubation time before adding this compound to achieve a consistent level of confluency (e.g., 70-80%) at the start of treatment.
-
Treatment Duration: Ensure the incubation time with this compound is precisely controlled and consistent across all experiments.
-
Data Analysis: Use a consistent and appropriate method for calculating the IC50 value. A four-parameter logistic (sigmoidal) curve fit is generally recommended for dose-response data.[17][18] Ensure your concentration range brackets the 50% inhibition point.[17]
Q3: My MTT/XTT assay results are giving conflicting information about this compound's cytotoxicity. What does this mean?
A3: Discrepancies between different viability assays can occur because they measure different cellular processes.[19]
-
Mechanism of Action: The MTT assay primarily measures mitochondrial activity via NADH-dependent reductases, while the XTT assay can be influenced by NADPH-dependent enzymes.[19] A compound could selectively interfere with one of these pathways without necessarily causing cell death, leading to a misleading result.
-
Compound Interference: Some compounds can chemically react with the assay reagents themselves, causing a false positive or negative signal. To test for this, run a control plate without cells, adding this compound and the assay reagent to the media to see if a color change occurs.[20]
-
Complementary Assays: It is crucial to use a second, mechanistically different assay to confirm results. For example, pair a metabolic assay (MTT, XTT) with a membrane integrity assay (like LDH release or a dye exclusion assay using Trypan Blue) to get a more complete picture of cytotoxicity.[19]
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.[11]
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Dilute the cell suspension to a predetermined optimal concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well tissue culture plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO) and a positive control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay Procedure:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[18]
-
Protocol 2: Antibacterial Susceptibility Testing using Agar Diffusion Method
This protocol describes a qualitative method to assess the antibacterial activity of this compound.[3]
-
Preparation of Inoculum:
-
Inoculate a single bacterial colony into a suitable broth medium.
-
Incubate at the optimal temperature until it reaches the turbidity of a 0.5 McFarland standard.
-
-
Plate Preparation:
-
Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of an agar plate (e.g., Mueller-Hinton agar).
-
Allow the plate to dry for a few minutes.
-
-
Application of Compound:
-
Sterilize paper discs (6 mm diameter).
-
Impregnate the sterile discs with a known concentration of this compound solution (e.g., 50 µ g/disc ).
-
Include a negative control (disc with solvent only) and a positive control (disc with a known antibiotic).
-
Carefully place the discs onto the surface of the inoculated agar plate.
-
-
Incubation and Measurement:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from this compound bioactivity assays.
Table 1: Antibacterial Activity of this compound (Agar Diffusion Method) Data derived from literature.[3]
| Bacterial Strain | Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| Bacillus subtilis | ~50 | Strong Activity |
| Staphylococcus aureus | ~50 | Strong Activity |
| Escherichia coli | ~50 | Strong Activity |
| S. viridochromogenes | ~50 | Strong Activity |
Table 2: Template for Recording this compound Cytotoxicity Data (IC50) Use this table to record your experimental results for improved reproducibility.
| Cell Line | Treatment Duration (h) | Experiment Date | IC50 (µM) | 95% Confidence Interval |
| e.g., MCF-7 | 48 | YYYY-MM-DD | ||
| e.g., A549 | 48 | YYYY-MM-DD | ||
| e.g., HeLa | 48 | YYYY-MM-DD | ||
| e.g., MCF-7 | 72 | YYYY-MM-DD | ||
| e.g., A549 | 72 | YYYY-MM-DD | ||
| e.g., HeLa | 72 | YYYY-MM-DD |
Visualizations
Experimental and Logical Workflows
Caption: Standard workflow for a cell-based cytotoxicity (MTT) assay.
Caption: Troubleshooting flowchart for inconsistent IC50 values.
Proposed Signaling Pathway
This compound is an anthracycline-like compound. While its specific signaling interactions are not fully elucidated, the general mechanism for this class of compounds involves interference with core cellular processes related to DNA replication and cell division.
Caption: Generalized mechanism of action for anthracycline antibiotics.
References
- 1. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 4. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 5. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Code Ocean [codeocean.com]
- 13. researchgate.net [researchgate.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
stability of Himalomycin B under varying pH and temperature
Welcome to the technical support center for Himalomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. The information provided is based on the general characteristics of anthracycline antibiotics, the class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
A1: this compound, as an anthracycline antibiotic, is expected to exhibit pH-dependent stability. Generally, anthracyclines show greater stability in acidic to neutral solutions (pH 4-6) and are more prone to degradation in alkaline conditions.[1] Elevated temperatures will also accelerate degradation across all pH levels.
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: Based on studies of similar anthracyclines like doxorubicin, forced degradation of this compound is likely to occur under hydrolytic (acidic and alkaline), oxidative, and photolytic stress.[2] Alkaline hydrolysis is often a significant degradation pathway for this class of compounds.[2] Degradation may involve the cleavage of glycosidic bonds or modifications to the anthraquinone core.
Q3: Which analytical methods are recommended for assessing the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying this compound and its degradation products.[3][4] Reversed-phase HPLC coupled with UV-Vis or fluorescence detection is commonly used for anthracyclines.[4] For structural elucidation of degradation products, mass spectrometry (LC-MS) is highly recommended.
Q4: How should I prepare stock solutions of this compound to ensure maximum stability?
A4: To prepare stock solutions, it is advisable to use a slightly acidic buffer (e.g., pH 5-6) and to store them at low temperatures (-20°C or -80°C) to minimize degradation. It is also recommended to protect the solutions from light. The stability of antibiotic mixtures can be unpredictable, so it is best to store stock solutions of individual compounds.[5]
Q5: Are there any known cellular pathways affected by this compound or its potential degradation products?
A5: Anthracyclines are known to intercalate into DNA and inhibit topoisomerase II, leading to cell growth arrest and apoptosis.[6] They can also generate reactive oxygen species (ROS), which activates stress-related signaling pathways such as MAPK/ERK and can modulate the PI3K/Akt survival pathway.[6][7] These mechanisms are largely responsible for both their anticancer effects and their associated cardiotoxicity.[6][8]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Observed in Solution
-
Symptom: Significant loss of the parent this compound peak in HPLC analysis shortly after sample preparation.
-
Possible Causes & Solutions:
-
High pH of the medium: The pH of your solution may be neutral to alkaline, accelerating hydrolysis.
-
Troubleshooting Step: Measure the pH of your solution. If it is above 7, consider using a buffer in the acidic range (pH 4-6) for your experiments.
-
-
Exposure to Light: Anthracyclines can be susceptible to phot-degradation.
-
Troubleshooting Step: Protect your solutions from light by using amber vials or covering your containers with aluminum foil during preparation, storage, and analysis.
-
-
Elevated Temperature: The ambient temperature of your laboratory may be high enough to cause degradation.
-
Troubleshooting Step: Prepare and handle your samples on ice or in a cold room whenever possible. For short-term storage, refrigerate at 2-8°C. For long-term storage, freeze at -20°C or below.[9]
-
-
Issue 2: Appearance of Multiple Unknown Peaks in the Chromatogram
-
Symptom: Several new peaks, not corresponding to this compound, are present in your HPLC chromatogram after sample treatment or storage.
-
Possible Causes & Solutions:
-
Forced Degradation: Your experimental conditions (e.g., presence of oxidizing agents, extreme pH) are causing the degradation of this compound.
-
Troubleshooting Step: This is expected in a forced degradation study. To identify the degradation products, couple your HPLC to a mass spectrometer (LC-MS) for structural elucidation.
-
-
Contamination: The new peaks may be from a contaminated solvent, buffer, or glassware.
-
Troubleshooting Step: Run a blank injection (your solvent and buffer mixture without this compound) to check for contamination. If peaks are present, use fresh, high-purity solvents and thoroughly clean all glassware.
-
-
Data Summary
The following tables present hypothetical data to illustrate the expected stability profile of this compound under various conditions. This data is for illustrative purposes only and is not derived from direct experimental results on this compound.
Table 1: Hypothetical Stability of this compound in Aqueous Solution at Different pH Values (Stored at 25°C for 24 hours)
| pH | % Remaining this compound | Appearance of Solution |
| 3.0 | 98% | Clear, red |
| 5.0 | 99% | Clear, red |
| 7.0 | 92% | Clear, red |
| 9.0 | 75% | Slight color change |
| 11.0 | 40% | Noticeable color change |
Table 2: Hypothetical Stability of this compound at pH 7.0 at Different Temperatures (Stored for 24 hours)
| Temperature | % Remaining this compound |
| 4°C | 99% |
| 25°C | 92% |
| 37°C | 85% |
| 50°C | 68% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Buffers of various pH (e.g., pH 3, 5, 7, 9, 11)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV-Vis or fluorescence detector
-
pH meter
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a slightly acidic buffer.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at room temperature (25°C) for various time points (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Incubate at room temperature (25°C) for various time points, protected from light.
-
Analyze samples directly by HPLC at each time point.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a pH 7 buffer at 100 µg/mL.
-
Incubate at a high temperature (e.g., 70°C) for several days, taking samples at regular intervals for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in a pH 7 buffer at 100 µg/mL.
-
Expose the solution to a UV lamp or direct sunlight.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC at various time points.
-
4. HPLC Analysis:
-
Use a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products at each time point for all stress conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathways affected by anthracyclines.
References
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation methods for anthraquinone related anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Complexities: Exploring Mechanisms of Anthracycline-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways Underlying Anthracycline Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anthracycline antitumour agents. A review of physicochemical, analytical and stability properties - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor diffusion of Himalomycin B in agar-based assays
Welcome to the technical support center for Himalomycin B. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in agar-based assays, with a focus on addressing issues related to its poor diffusion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its diffusion in agar-based assays a concern?
A1: this compound is a complex anthracycline antibiotic.[1][2] Its large molecular weight and likely hydrophobic nature can lead to poor diffusion in the aqueous environment of agar-based assays, such as the Kirby-Bauer disk diffusion test.[3] This can result in smaller than expected zones of inhibition, potentially leading to an underestimation of its antimicrobial activity.
Q2: What are the initial signs of poor diffusion of this compound in an agar diffusion assay?
A2: Signs of poor diffusion include:
-
No zone of inhibition, even at high concentrations.
-
Very small, hazy, or indistinct zones of inhibition.
-
Precipitation of the compound on the surface of the agar or on the filter disk.
-
Inconsistent results between replicate assays.
Q3: Which solvents are recommended for dissolving this compound for use in agar diffusion assays?
A3: Due to its likely hydrophobic properties, this compound is not readily soluble in water. The following organic solvents are recommended for preparing stock solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
It is crucial to keep the final concentration of these solvents in the assay as low as possible, as they can have their own antimicrobial effects.[4]
Q4: What is the maximum permissible concentration of DMSO in an agar diffusion assay?
A4: The final concentration of DMSO should ideally be kept below 1% to avoid any intrinsic antimicrobial effects that could interfere with the results.[5] However, the tolerance to DMSO can vary between different bacterial species.[6] It is recommended to run a solvent control (a disk impregnated with the same concentration of solvent used to dissolve the this compound) to ensure the solvent itself is not inhibiting bacterial growth.
Q5: Are there any alternatives to the standard disk diffusion assay for testing this compound?
A5: Yes, for compounds with poor aqueous solubility and diffusion, alternative methods are often more reliable:
-
Broth Microdilution Method: This method determines the Minimum Inhibitory Concentration (MIC) in a liquid culture and is not dependent on diffusion through agar.[7]
-
Agar Dilution Method: In this method, the antibiotic is incorporated directly into the agar at various concentrations. This bypasses the need for diffusion from a disk.[8]
Troubleshooting Guide
This guide provides step-by-step instructions to address the issue of poor this compound diffusion in agar-based assays.
Problem: No Zone of Inhibition or Unusually Small Zone
This is the most common issue encountered and is likely due to the poor solubility and diffusion of this compound.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor diffusion of this compound.
Step 1: Optimize the Solvent System
The first step is to ensure that this compound is fully dissolved before being applied to the assay.
-
Recommended Solvents: Use DMSO, ethanol, or methanol to prepare a concentrated stock solution.
-
Solvent Control: Always include a control disk with only the solvent to ensure it does not have any antimicrobial activity at the concentration used.
| Solvent | Recommended Starting Stock Concentration | Maximum Final Concentration in Assay |
| DMSO | 10 - 50 mg/mL | < 1% (v/v) |
| Ethanol | 10 - 50 mg/mL | < 1% (v/v) |
| Methanol | 10 - 50 mg/mL | < 1% (v/v) |
Step 2: Incorporate Adjuvants to Enhance Diffusion
If optimizing the solvent is not sufficient, the addition of an adjuvant to the agar medium can improve the solubility and diffusion of hydrophobic compounds.
-
Surfactants: Non-ionic surfactants like Tween 80 can be added to the agar medium to increase the solubility of hydrophobic molecules.[9]
-
Pluronic Gel: Pluronic F-127 is a thermoresponsive polymer that can be used as a delivery vehicle for hydrophobic drugs.[10]
Experimental Protocol: Agar Diffusion with Tween 80
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions.
-
Before autoclaving, add Tween 80 to the medium to a final concentration of 0.5% (v/v).
-
Autoclave the medium and pour the plates as usual.
-
Allow the plates to solidify and then proceed with the standard disk diffusion assay protocol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Impregnate sterile paper disks with the this compound solution and place them on the agar surface.
-
Incubate the plates and measure the zones of inhibition.
Step 3: Alternative Antimicrobial Susceptibility Testing Methods
If poor diffusion persists, it is highly recommended to switch to an alternative method that does not rely on diffusion through agar.
Method 1: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) in a liquid medium.
Caption: Workflow for the broth microdilution assay.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Broth: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For hydrophobic compounds, consider adding a surfactant like Tween 80 to the broth at a final concentration of 0.5% (v/v) to improve solubility.[11]
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the prepared broth. Ensure the final DMSO concentration in each well is below 1%.
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Method 2: Agar Dilution
This method involves incorporating this compound directly into the agar.
Caption: Workflow for the agar dilution assay.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Prepare Agar Plates: Prepare a series of molten Mueller-Hinton Agar tubes. While the agar is kept molten in a 45-50°C water bath, add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations. Mix thoroughly by inverting the tubes.
-
Pour Plates: Pour the agar from each tube into a sterile petri dish and allow it to solidify.
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator or a micropipette, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including a drug-free control plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth at the site of inoculation.[9]
Summary of Recommendations
| Issue | Recommendation |
| Poor Solubility | Dissolve this compound in DMSO, ethanol, or methanol to create a stock solution. Ensure the final solvent concentration in the assay is non-inhibitory. |
| Poor Diffusion in Agar | 1. Incorporate a surfactant such as Tween 80 (0.5% v/v) into the agar medium.2. Consider using Pluronic F-127 as a delivery vehicle. |
| Inconsistent or No Zones of Inhibition | Switch to an alternative method that does not rely on diffusion:• Broth Microdilution: Provides a quantitative MIC value in a liquid medium.• Agar Dilution: this compound is incorporated directly into the agar, bypassing diffusion issues. This is considered a gold standard for MIC determination.[9] |
By following these troubleshooting steps and considering alternative methods, researchers can obtain more accurate and reliable data on the antimicrobial activity of this compound.
References
- 1. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 3. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. asm.org [asm.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Himalomycin B and Other Fridamycin-Type Antibiotics for Researchers
A deep dive into the performance, experimental data, and underlying mechanisms of a promising class of antibiotics.
This guide offers a comprehensive comparison of Himalomycin B with other notable fridamycin-type antibiotics, tailored for researchers, scientists, and professionals in drug development. By presenting objective performance data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as a vital resource for understanding the therapeutic potential and mechanism of action of these complex natural products.
Quantitative Performance Analysis
To facilitate a clear comparison of the biological activities of this compound and its analogs, the following tables summarize their antibacterial and cytotoxic profiles. While specific quantitative data for this compound remains limited in publicly available research, the information presented for closely related fridamycin-type and other angucycline antibiotics provides a valuable benchmark for its potential efficacy.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Antibiotic | Bacillus subtilis | Staphylococcus aureus | Listeria monocytogenes | Escherichia coli |
| This compound | Strong Activity¹ | Strong Activity¹ | - | Strong Activity¹ |
| Fridamycin D | Strong Activity¹ | Strong Activity¹ | - | Strong Activity¹ |
| Auricin | 4.6 µM | 9.2 µM | - | - |
| Mzabimycin A | 60 | 80 | 20 | >100 |
| Mzabimycin B | 60 | 80 | 40 | >100 |
¹Qualitative assessment from the initial isolation study indicated strong and comparable activity to Fridamycin D, specific MIC values were not provided[1].
Table 2: Cytotoxicity (IC50 in µM)
| Antibiotic | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | BT-474 (Breast Cancer) | Caco-2 (Colon Cancer) |
| This compound | - | - | - | - |
| Fridamycin D | 0.84 ± 0.07 | 1.12 ± 0.15 | 1.57 ± 0.21 | - |
| Rabelomycin | - | - | - | 31.27 |
| Moromycin B | 0.21 ± 0.02 | 0.16 ± 0.01 | 0.25 ± 0.03 | - |
| Saquayamycin B | 0.67 ± 0.05 | 0.45 ± 0.04 | 0.58 ± 0.06 | - |
Mechanism of Action: A Look into Signaling Pathways
Fridamycin-type antibiotics, including potentially this compound, exert their biological effects through intricate interactions with cellular signaling pathways. A notable mechanism identified for Fridamycin A is the activation of the AMP-activated protein kinase (AMPK) signaling pathway[2]. AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to the inhibition of anabolic processes and the stimulation of catabolic processes, which can ultimately impact cell growth and proliferation.
Caption: Proposed signaling pathway for Fridamycin A via AMPK activation.
Experimental Protocols
For the accurate and reproducible assessment of the biological activities of fridamycin-type antibiotics, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth).
2. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.
3. Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.
MTT Assay for Cytotoxicity (IC50) Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
To provide a clear overview of the experimental process for evaluating the biological activity of these antibiotics, the following workflow diagram is presented.
Caption: Workflow for assessing antibiotic antibacterial and cytotoxic activity.
References
A Comparative Analysis of Himalomycin B with Other Streptomyces-Derived Antibiotics
Published: November 13, 2025
This guide provides a detailed comparative analysis of Himalomycin B, an anthracycline antibiotic derived from marine Streptomyces, against other notable antibiotics from the same genus: the widely-used anticancer agent Doxorubicin and the potent angucycline, Landomycin A. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their biological activities, supported by experimental data and detailed protocols.
Introduction to Streptomyces and Key Antibiotics
The bacterial genus Streptomyces is a cornerstone of pharmaceutical discovery, responsible for producing over two-thirds of the world's natural antibiotics.[1] These filamentous bacteria are prolific sources of a diverse array of secondary metabolites, including antibacterial, antifungal, and anticancer agents.[1] This guide focuses on this compound, a fridamycin-type anthracycline antibiotic isolated from the marine Streptomyces sp. isolate B6921.[2][3][4] To contextualize its potential, we compare its performance with two other clinically and scientifically significant Streptomyces-derived compounds:
-
Doxorubicin: A cornerstone of chemotherapy, Doxorubicin is an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius.[5][6] While renowned for its potent anticancer effects, it also possesses antibacterial properties.
-
Landomycin A: An angucycline antibiotic produced by Streptomyces cyanogenus, Landomycin A is noted for its significant cytotoxic activity against various cancer cell lines, mediated by its unique hexasaccharide chain.[7][8]
This analysis will focus on two primary metrics of performance: antibacterial efficacy, measured by Minimum Inhibitory Concentration (MIC), and cytotoxicity against cancer cell lines, measured by the half-maximal inhibitory concentration (IC50).
Comparative Performance Data
The following tables summarize the available quantitative data on the antibacterial and cytotoxic activities of this compound and the selected comparator antibiotics.
Table 1: Comparative Antibacterial Activity
The antibacterial potential of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible growth of a microorganism.[9][10]
| Antibiotic | Gram-Positive Bacteria | Gram-Negative Bacteria | Mycobacteria | Data Source(s) |
| This compound | S. aureus : Strong activity¹B. subtilis : Strong activity¹ | E. coli : Strong activity¹ | Data not available | [4] |
| Doxorubicin | Data not available | Data not available | M. tuberculosis : 5 µMM. smegmatis : 8 µM | [11] |
| Landomycin A | Data not available² | Data not available² | Data not available² | N/A |
¹Qualitative data from agar diffusion assay showing strong inhibition at ~50 µ g/disk . Specific MIC values (µg/mL) are not widely reported in the literature.[4] ²Primary research focus for Landomycin A has been on its anticancer properties; antibacterial MIC data against common strains are not readily available.
Table 2: Comparative Cytotoxic Activity against Cancer Cell Lines
Cytotoxicity, a critical measure for anticancer agents, is often expressed as the IC50 value—the concentration of a drug required to inhibit the growth of 50% of a cell population.
| Antibiotic | Breast Cancer (MCF-7) IC50 | Lung Cancer (A549) IC50 | Data Source(s) |
| This compound | Data not available | Data not available | N/A |
| Doxorubicin | ~2.5 µM | >20 µM | [12] |
| Landomycin A | 1.8 µM (for aglycone) | Data not available | [7] |
| Landomycin Y (congener) | 1.0 µM | Data not available | [13] |
Mechanism of Action: The Anthracycline Pathway
Anthracyclines like this compound and Doxorubicin are believed to share a primary mechanism of action involving the disruption of DNA replication in target cells. Doxorubicin functions as a DNA intercalator, inserting itself between base pairs of the DNA double helix. This action inhibits the function of Topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication. By stabilizing the Topoisomerase II-DNA complex after the DNA strand has been cleaved, Doxorubicin prevents the re-ligation of the strand, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
References
- 1. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 4. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 5. Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity of a novel antitumor antibiotic, spicamycin derivative, in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Landomycins P-W, Cytotoxic Angucyclines from Streptomyces cyanogenus S-136 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. npatlas.org [npatlas.org]
- 9. idexx.dk [idexx.dk]
- 10. idexx.com [idexx.com]
- 11. Antimycobacterial activity of DNA intercalator inhibitors of Mycobacterium tuberculosis primase DnaG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. 11-Deoxylandomycinone and landomycins X-Z, new cytotoxic angucyclin(on)es from a Streptomyces cyanogenus K62 mutant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Himalomycin B Against MRSA: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Himalomycin B against Methicillin-resistant Staphylococcus aureus (MRSA) with that of established alternative therapies. Due to the limited availability of specific quantitative data for this compound, this comparison draws upon its classification as a fridamycin-type antibiotic within the broader anthracycline class to infer its potential mechanism and efficacy. This is contrasted with the extensive experimental data available for vancomycin, daptomycin, and linezolid.
Comparative Efficacy Against MRSA
Table 1: In Vitro Activity of Vancomycin Against MRSA
| MRSA Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Clinical Isolates | 0.5 - 2.0 | 1.0 | 2.0 | [2] |
| Bloodstream Isolates | 1.5 - 6.0 | - | - | [3] |
| Skin/Soft Tissue Isolates | 0.5 - 2.0 | 1.0 | 1.5 | [4] |
Table 2: In Vitro Activity of Daptomycin Against MRSA
| MRSA Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Clinical Isolates | 0.094 - 0.125 | 0.094 | 0.125 | [2] |
| Bloodstream Isolates | 0.25 - 1.0 | - | - | [3] |
| Skin/Soft Tissue Isolates | ≤1.0 | 0.5 | 1.0 | [4] |
Table 3: In Vitro Activity of Linezolid Against MRSA
| MRSA Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Clinical Isolates | 1.0 - 4.0 | 1.0 | 2.0 | [5] |
| Skin/Soft Tissue Isolates | 0.38 - 4.0 | 2.0 | 3.0 | [4] |
Proposed Mechanism of Action: this compound
As a member of the anthracycline family of antibiotics, this compound is proposed to exert its antibacterial effect through a mechanism similar to other compounds in this class. This primarily involves the inhibition of bacterial DNA and RNA synthesis. The planar aromatic core of the anthracycline molecule intercalates between DNA base pairs, obstructing the action of DNA and RNA polymerases. Furthermore, anthracyclines are known to inhibit topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and ultimately, bacterial cell death. The generation of reactive oxygen species (ROS) is another reported mechanism that contributes to cellular damage.
Caption: Proposed mechanism of this compound against MRSA.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro efficacy of antimicrobial agents against MRSA.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Detailed Steps:
-
Inoculum Preparation: A standardized suspension of the MRSA test strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Antimicrobial Dilution: Serial twofold dilutions of the antimicrobial agent are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized MRSA suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the MRSA.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Workflow for Time-Kill Assay
Caption: Workflow for a time-kill assay.
Detailed Steps:
-
Inoculum Preparation: A logarithmic phase culture of the MRSA test strain is prepared to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth medium.
-
Exposure to Antimicrobial: The antimicrobial agent is added to the bacterial culture at various concentrations, typically multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). A growth control without the antimicrobial agent is also included.
-
Incubation and Sampling: The cultures are incubated with agitation at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: Each aliquot is serially diluted, plated onto an appropriate agar medium, and incubated for 18-24 hours. The number of viable colonies is then counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Conclusion
This compound, a fridamycin-type antibiotic, shows promise as an antibacterial agent with reported activity against S. aureus. Its presumed mechanism of action, typical of anthracyclines, involves the disruption of fundamental bacterial processes like DNA replication and transcription. However, for a comprehensive evaluation of its potential in treating MRSA infections, further in vitro studies are imperative to determine specific MIC values and time-kill kinetics against a panel of clinically relevant MRSA strains. The data presented for established anti-MRSA agents such as vancomycin, daptomycin, and linezolid provide a benchmark for the performance that novel compounds like this compound must meet or exceed. Future research should focus on generating this crucial quantitative data to enable a direct and robust comparison.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. Anti-methicillin Resistant Staphylococcus aureus Compound Isolation from Halophilic Bacillus amyloliquefaciens MHB1 and Determination of Its Mode of Action Using Electron Microscope and Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifamycin Derivatives Are Effective Against Staphylococcal Biofilms In Vitro and Elutable From PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Himalomycin B: A Comparative Analysis of its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Himalomycin B, a novel anthracycline antibiotic isolated from a marine-derived Streptomyces species, has demonstrated promising antibacterial activity. This guide provides a comparative overview of its antibacterial spectrum against key bacterial pathogens, juxtaposed with the established antibiotics, vancomycin and linezolid. The data presented herein is intended to support further research and development of this potential therapeutic agent.
Comparative Antibacterial Spectrum
While quantitative Minimum Inhibitory Concentration (MIC) data for this compound is not yet publicly available, initial studies have confirmed its qualitative activity against a range of both Gram-positive and Gram-negative bacteria. The following table summarizes the available data for this compound and compares it with the typical MIC ranges for vancomycin and linezolid against common pathogens.
| Bacterial Species | Gram Stain | This compound Activity | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus | Positive | Active[1] | 0.5 - 2 | 1 - 4 |
| Bacillus subtilis | Positive | Active[1] | 0.12 - 2 | 0.5 - 2 |
| Streptomyces viridochromogenes | Positive | Active[1] | Not routinely tested | Not routinely tested |
| Escherichia coli | Negative | Active[1] | >128 (Resistant) | >128 (Resistant) |
Note: The activity of this compound is based on agar diffusion assays, with inhibition zones indicating susceptibility.[1] Further studies are required to determine the precise MIC values. Vancomycin and linezolid MIC ranges are based on established clinical data.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following is a detailed protocol for determining the MIC of an antimicrobial agent, such as this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines. This method allows for the quantitative assessment of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of this compound at a known concentration.
-
Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) and clinical isolates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
-
Reagents: Saline or phosphate-buffered saline (PBS) for bacterial suspension preparation.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions of the antimicrobial agent across the plate by transferring 50 µL from one well to the next. The last well in each row will serve as a growth control and will not contain the antimicrobial agent.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a sterility control well containing only CAMHB.
4. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Experimental Workflow
The following diagram illustrates the key steps in determining the antibacterial spectrum of a novel compound like this compound.
Caption: Workflow for MIC determination.
References
Investigating Cross-Resistance of Himalomycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Himalomycin B, an anthracycline antibiotic isolated from a marine Streptomyces species, has demonstrated notable antibacterial activity. However, the potential for cross-resistance with existing antibiotic classes remains a critical area of investigation for its development as a therapeutic agent. This guide provides a framework for assessing the cross-resistance profile of this compound, outlining key experimental protocols and data presentation strategies to facilitate a comprehensive evaluation of its performance against a panel of clinically relevant bacteria.
Understanding Cross-Resistance with this compound
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a consequence, becomes resistant to other, often structurally related, antibiotics. For anthracyclines like this compound, a primary mechanism of resistance in bacteria can be the overexpression of efflux pumps, which actively transport the antibiotic out of the cell, preventing it from reaching its intracellular target. This mechanism can confer resistance to a broad range of compounds, leading to multidrug resistance (MDR).
To thoroughly evaluate the potential for cross-resistance with this compound, it is essential to determine its efficacy against bacterial strains with well-characterized resistance mechanisms to other antibiotic classes.
Experimental Approach to Determine Cross-Resistance
A standard approach to studying cross-resistance involves determining and comparing the Minimum Inhibitory Concentrations (MICs) of this compound and a panel of comparator antibiotics against a collection of both antibiotic-susceptible (wild-type) and antibiotic-resistant bacterial strains.
Key Experiments:
-
Bacterial Strain Panel Selection: A diverse panel of bacterial strains is crucial. This should include:
-
Wild-type, antibiotic-susceptible strains of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis).
-
Strains with known resistance mechanisms to various antibiotic classes (e.g., methicillin-resistant Staphylococcus aureus - MRSA, vancomycin-resistant Enterococci - VRE, extended-spectrum β-lactamase (ESBL)-producing E. coli).
-
-
Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This method is a widely accepted technique for determining the quantitative susceptibility of a bacterial strain to an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound and comparator antibiotic stock solutions
-
Sterile diluents (e.g., water, DMSO)
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of two-fold serial dilutions of this compound and each comparator antibiotic in the appropriate growth medium directly in the 96-well plates.
-
The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC for both susceptible and potentially resistant strains.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Data Presentation and Interpretation
The collected MIC data should be organized into a clear and concise table to facilitate comparison. An increase in the MIC of this compound against a strain known to be resistant to another antibiotic, as compared to its wild-type counterpart, would suggest potential cross-resistance.
Table 1: Hypothetical MIC Data for this compound and Comparator Antibiotics (µg/mL)
| Bacterial Strain | Resistance Phenotype | This compound | Vancomycin | Methicillin | Ciprofloxacin |
| S. aureus ATCC 25923 | Wild-type (Susceptible) | 1 | 1 | 2 | 0.5 |
| S. aureus (Clinical Isolate 1) | MRSA | 1 | 1 | >256 | 0.5 |
| S. aureus (Clinical Isolate 2) | VISA | 2 | 8 | >256 | 1 |
| E. coli ATCC 25922 | Wild-type (Susceptible) | 8 | NA | NA | 0.015 |
| E. coli (Clinical Isolate 3) | ESBL, Fluoroquinolone-R | 16 | NA | NA | 32 |
NA: Not Applicable. MRSA: Methicillin-Resistant Staphylococcus aureus. VISA: Vancomycin-Intermediate Staphylococcus aureus. ESBL: Extended-Spectrum β-Lactamase. R: Resistant.
Interpretation of Hypothetical Data:
-
In this hypothetical example, the MIC of this compound against the MRSA strain is the same as the wild-type, suggesting no cross-resistance with methicillin.
-
A slight two-fold increase in the MIC is observed against the VISA strain, which may warrant further investigation.
-
The two-fold increase in the MIC against the multidrug-resistant E. coli strain could indicate a low level of cross-resistance, possibly due to a shared efflux mechanism.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of resistance to anthracyclines in bacteria that can lead to cross-resistance is the upregulation of efflux pumps. These transmembrane proteins actively extrude a wide range of substrates, including various classes of antibiotics.
A comprehensive cross-resistance study is a fundamental step in the preclinical evaluation of this compound. By employing standardized methodologies and a well-selected panel of bacterial strains, researchers can generate robust data to understand its spectrum of activity and potential for clinical utility in an era of growing antibiotic resistance. Further investigations could also explore synergy with other antibiotics, which may offer additional therapeutic strategies.
Comparative Analysis of the Cytotoxic Effects of Himalomycin B and Himalomycin A
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of two promising fridamycin-type anthracycline antibiotics, Himalomycin B and Himalomycin A.
This report provides a detailed comparison of the cytotoxic activities of this compound and Himalomycin A. While both compounds, isolated from a marine Streptomyces species, have demonstrated antibacterial and antitumor properties, this guide focuses on their differential effects on cancer cell viability.[1][2] This analysis is supported by available experimental data and outlines the methodologies for assessing their cytotoxic potential.
Quantitative Cytotoxicity Data
Currently, publicly available research directly comparing the cytotoxic IC50 values of Himalomycin A and this compound against various cancer cell lines is limited. While studies confirm their antitumor potential, specific quantitative data from head-to-head comparisons are not readily accessible in the reviewed literature. The information available suggests that the cytotoxicity of these compounds, like other fridamycin-type antibiotics, is of significant interest.
For context, the cytotoxic activity of secondary metabolites from the marine Streptomyces species from which Himalomycins are derived has been evaluated against HeLa cervical cancer cells using the MTT assay.[3] However, the specific contributions of Himalomycin A and B to this activity were not detailed.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Himalomycin A | Data Not Available | Data Not Available | |
| This compound | Data Not Available | Data Not Available |
Researchers are encouraged to perform direct comparative studies to populate this data.
Experimental Protocols
To facilitate further research and direct comparison, a standard experimental protocol for determining the cytotoxicity of Himalomycin A and B is provided below. This protocol is based on established methods for assessing the cytotoxicity of anthracycline antibiotics.
Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Himalomycin A and this compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Himalomycin A and this compound in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Signaling Pathways
Anthracyclines, the class of antibiotics to which Himalomycins belong, are known to exert their cytotoxic effects through various mechanisms, primarily by intercalating with DNA and inhibiting topoisomerase II, which leads to DNA damage and subsequent apoptosis.[4] Additionally, some fridamycin-type compounds have been shown to modulate specific signaling pathways. For instance, Fridamycin A has been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway.[5] Anthracyclines can also induce apoptosis and activate the NF-κB signaling pathway.[6][7]
Based on the known mechanisms of related compounds, a putative signaling pathway for Himalomycin-induced cytotoxicity is proposed below.
Caption: Putative signaling pathways for Himalomycin-induced cytotoxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxicity of Himalomycin A and B.
Caption: Experimental workflow for comparative cytotoxicity analysis.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anthracycline - Wikipedia [en.wikipedia.org]
- 5. Fridamycin A, a Microbial Natural Product, Stimulates Glucose Uptake without Inducing Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell surface-directed interaction of anthracyclines leads to cytotoxicity and nuclear factor kappaB activation but not apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Statistical Validation of Himalomycin B: A Comparative Analysis of Minimum Inhibitory Concentration Data
For Immediate Release
This guide provides a comparative analysis of the antimicrobial activity of Himalomycin B, a novel fridamycin-type antibiotic. The information is intended for researchers, scientists, and drug development professionals interested in the potential of new therapeutic agents. This document summarizes available data on the activity of this compound and compares it with other established antibiotics, alongside detailed experimental protocols for assessing antimicrobial susceptibility.
Comparative Antimicrobial Activity
The following table summarizes the available data on the antimicrobial activity of this compound and provides a comparison with structurally related compounds, Fridamycin D and Rabelomycin, as well as a commonly used broad-spectrum antibiotic, Ciprofloxacin. It is important to note that the data for this compound and its analogues are derived from agar diffusion assays, which provide a qualitative measure of activity, while the data for Ciprofloxacin are quantitative Minimum Inhibitory Concentration (MIC) values.
| Antibiotic | Organism | Activity/MIC (µg/mL) | Data Type |
| This compound | Bacillus subtilis | Strong Activity (~50 µ g/disk )[1] | Agar Diffusion |
| Streptomyces viridochromogenes | Strong Activity (~50 µ g/disk )[1] | Agar Diffusion | |
| Staphylococcus aureus | Strong Activity (~50 µ g/disk )[1] | Agar Diffusion | |
| Escherichia coli | Strong Activity (~50 µ g/disk )[1] | Agar Diffusion | |
| Fridamycin D | Bacillus subtilis | Strong Activity (~50 µ g/disk )[1] | Agar Diffusion |
| Streptomyces viridochromogenes | Strong Activity (~50 µ g/disk )[1] | Agar Diffusion | |
| Staphylococcus aureus | Strong Activity (~50 µ g/disk )[1] | Agar Diffusion | |
| Escherichia coli | Strong Activity (~50 µ g/disk )[1] | Agar Diffusion | |
| Rabelomycin | Bacillus subtilis | Active (qualitative) | N/A |
| Staphylococcus aureus | Active (qualitative) | N/A | |
| Ciprofloxacin | Bacillus subtilis | 0.25 - 1.0 | MIC |
| Staphylococcus aureus | 0.12 - 2.0 | MIC | |
| Escherichia coli | 0.004 - 0.12 | MIC |
Note on Data: The activity of this compound and Fridamycin D is reported from agar diffusion assays, where a zone of inhibition around a disk containing the compound indicates antibacterial activity. While not a direct measure of the Minimum Inhibitory Concentration (MIC), the observed "strong activity" at a concentration of approximately 50 µ g/disk suggests potent antibacterial potential. Further studies utilizing standardized broth microdilution methods are required to establish quantitative MIC values for a direct comparison with other antibiotics.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The following is a detailed protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials and Reagents:
-
Bacterial Strains: Pure, overnight cultures of the test microorganisms.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious bacteria.
-
Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) of known concentration, sterilized by filtration.
-
96-Well Microtiter Plates: Sterile, U- or V-bottom plates.
-
Equipment: Pipettes, multichannel pipettor, incubator, microplate reader (optional).
2. Inoculum Preparation:
-
Select several well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. The eleventh well serves as a growth control (no antibiotic), and the twelfth well serves as a sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Visualizing the Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay.
This guide highlights the promising antibacterial profile of this compound. The provided standardized protocol for MIC determination will enable researchers to conduct further quantitative assessments and robustly compare its efficacy against a wider range of bacterial pathogens and existing antibiotics. Such data is crucial for the continued development and potential clinical application of this novel compound.
References
Comparative Efficacy of Himalomycin B Against Clinical Isolates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Himalomycin B's performance against key clinical bacterial isolates. Due to the limited availability of quantitative data for this compound, this document presents its reported qualitative activity alongside a quantitative analysis of established antimicrobial agents.
This compound, a novel anthracycline antibiotic isolated from a marine Streptomyces species, has demonstrated significant antibacterial potential.[1][2] This guide serves to contextualize its efficacy by comparing it with Doxorubicin, another member of the anthracycline class, and Ciprofloxacin, a broad-spectrum fluoroquinolone. The comparison focuses on their activity against Staphylococcus aureus and Escherichia coli, two clinically significant pathogens.
Performance Comparison
Initial studies of this compound have utilized the agar diffusion method to assess its antibacterial activity. At a concentration of approximately 50 µ g/disk , this compound exhibited strong growth inhibition against Staphylococcus aureus and Escherichia coli.[1] While this qualitative assessment is promising, a direct quantitative comparison with other antibiotics using Minimum Inhibitory Concentration (MIC) values is necessary for a comprehensive evaluation.
The following table summarizes the available efficacy data for this compound and the comparator antibiotics against S. aureus and E. coli. It is important to note the lack of publicly available, specific MIC values for this compound, a critical gap in current research.
| Antibiotic | Class | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| This compound | Anthracycline | Strong inhibition at ~50 µ g/disk (qualitative)[1] | Strong inhibition at ~50 µ g/disk (qualitative)[1] |
| Doxorubicin | Anthracycline | Inhibitory activity reported[3]; specific MICs vary. | Not typically inhibitory[3][4] |
| Ciprofloxacin | Fluoroquinolone | 0.25 - 0.5 (for susceptible strains)[5][6] | ≤0.06 - >8 (for susceptible to resistant strains)[7][8] |
Mechanism of Action
This compound belongs to the anthracycline class of antibiotics. The primary mechanism of action for anthracyclines is the inhibition of DNA replication and transcription in bacterial cells.[3] This is achieved through two main pathways:
-
DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the binding of DNA and RNA polymerases.
-
Topoisomerase II Inhibition: Anthracyclines can also trap topoisomerase II, an enzyme essential for relaxing supercoiled DNA during replication. By stabilizing the complex between topoisomerase II and DNA, the antibiotic prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.
A more specific mechanism has been identified for Doxorubicin in E. coli, where it has been shown to inhibit FtsZ, a crucial protein involved in bacterial cell division.[9] This leads to the formation of filamentous cells and prevents proper cell proliferation. It is plausible that this compound shares a similar multi-faceted mechanism of action.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Anti-Cancer Drugs on the Activity of Antibiotics against some Pathogenic Bacteria | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]
- 4. Antibacterial activity of chemotherapeutic drugs against Escherichia coli and Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin inhibits E. coli division by interacting at a novel site in FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Himalomycin B: A Guide for Laboratory Professionals
Effective management of hazardous materials is paramount in a laboratory setting. This guide provides essential safety and logistical information for the proper disposal of Himalomycin B, an anthracycline antibiotic. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with the necessary safety protocols. Personnel handling this compound should be trained in managing cytotoxic agents.[4]
Personal Protective Equipment (PPE):
-
Gloves: Always wear double chemotherapy-grade gloves.[5] Change gloves every 30-60 minutes or immediately if they become contaminated, torn, or punctured.[5]
-
Gown: A solid-front, disposable gown that is impermeable to liquids should be worn.[6]
-
Eye Protection: Safety goggles or a full-face shield is mandatory to protect against splashes.[7]
-
Respiratory Protection: When handling the powdered form of this compound, a respirator mask (P2/N95) should be used to prevent inhalation.[8]
Engineering Controls:
-
All handling of this compound, especially the preparation of solutions, should be performed within a certified chemical fume hood, a Class II Type B Biosafety Cabinet, or a glove box.[9]
-
Work surfaces should be covered with plastic-backed absorbent pads to contain any potential spills.[5]
This compound Disposal Data
Due to the absence of a specific SDS for this compound, the following table summarizes the general hazard classifications and disposal parameters applicable to anthracycline and cytotoxic wastes.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous/Special Waste; Cytotoxic and Cytostatic Waste | [3] |
| Hazard Properties | Potentially Carcinogenic (HP7), Mutagenic (HP11), Toxic for Reproduction (HP10), and Toxic (HP6) | [2] |
| Primary Disposal Method | High-temperature incineration | [10] |
| Container Type (Sharps) | Puncture-proof, leak-proof, rigid yellow container with a purple lid | [2][3] |
| Container Type (Non-Sharps) | Leak-proof, yellow and purple-colored waste bags | [2] |
| Liquid Waste | Collect in labeled, leak-proof containers. Do not dispose down the drain. | [11] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the disposal of this compound waste, ensuring safety and compliance.
Protocol 1: Disposal of Solid Waste
This protocol applies to all non-sharp solid waste contaminated with this compound, including gloves, gowns, absorbent pads, and empty vials.
-
Segregation: At the point of generation, immediately place all contaminated solid waste into a designated, clearly labeled, yellow and purple cytotoxic waste bag.[2]
-
Bagging: Once the primary bag is three-quarters full, seal it securely. Place this bag into a second cytotoxic waste bag (double-bagging) to prevent leaks.[8]
-
Storage: Store the sealed waste bags in a designated, secure area away from general laboratory traffic until collection for disposal.
-
Final Disposal: The waste must be transported by a licensed hazardous waste carrier for high-temperature incineration.[10]
Protocol 2: Disposal of Sharps Waste
This protocol is for all sharps contaminated with this compound, such as needles, syringes, and scalpel blades.
-
Immediate Disposal: Immediately after use, place all contaminated sharps into a puncture-proof, leak-proof, rigid yellow sharps container with a purple lid.[2][3]
-
Container Management: Do not recap, bend, or break needles.[9] Do not overfill the sharps container; seal it when it is three-quarters full.
-
Storage and Disposal: Store the sealed sharps container in the designated secure area for hazardous waste. The container will be collected by a licensed hazardous waste carrier for incineration.
Protocol 3: Disposal of Liquid Waste
This protocol covers unused this compound solutions and contaminated liquid media.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. The container should be compatible with the solvent used.
-
Neutralization/Inactivation: Chemical deactivation methods for anthracyclines are not standardized and may not be fully effective. Therefore, direct collection for incineration is the recommended procedure.
-
Storage: Keep the liquid waste container securely sealed and store it in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup by a certified hazardous waste disposal service for incineration. Under no circumstances should liquid waste containing this compound be poured down the drain. [11]
Protocol 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleaning, don the appropriate PPE as described above.
-
Spill Cleanup:
-
Powders: Gently cover the spill with wet paper towels to avoid aerosolization.[12]
-
Liquids: Absorb the spill with absorbent pads, working from the outside in.
-
-
Decontamination: Clean the spill area with a detergent solution and rinse thoroughly with water.[5]
-
Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic solid waste following Protocol 1.[12]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the logical flow for handling different types of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 4. danielshealth.ca [danielshealth.ca]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. web.uri.edu [web.uri.edu]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. unthsc.edu [unthsc.edu]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. laurentian.ca [laurentian.ca]
Safeguarding Researchers: A Comprehensive Guide to Handling Himalomycin B
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent compounds like Himalomycin B. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound, compiled from guidelines for cytotoxic agents.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Chemotherapy-grade, powder-free nitrile gloves. The outer glove should be sterile. Cuffs should overlap with the gown sleeves.[3] |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. Should have long sleeves with tight-fitting elastic or knit cuffs.[3][6] |
| Respiratory Protection | N95 or N100 Respirator | A fit-tested N95 or N100 respirator is required when there is a risk of generating airborne particles or aerosols.[3] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles and a full-face shield should be worn to protect against splashes.[3][6] |
| Foot Protection | Shoe Covers | Designated or disposable shoe covers should be worn in the handling area.[3] |
| Head Protection | Cap | A cap should be worn to contain hair.[3] |
Operational Plan for Handling this compound
This section outlines a step-by-step protocol for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Designated Handling Area: All work with this compound must be conducted in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood, to minimize exposure.[6]
-
Spill Kit: A readily accessible spill kit specifically for cytotoxic drugs must be available in the handling area.[6]
-
Waste Containers: Clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste must be present in the designated area.
Donning Personal Protective Equipment (PPE)
The following diagram illustrates the correct sequence for donning PPE before handling this compound.
Caption: Workflow for Donning Personal Protective Equipment.
Handling and Experimental Procedures
-
Weighing: If weighing the solid compound, do so in a containment device such as a ventilated balance enclosure.
-
Reconstitution: Reconstitute this compound within the BSC or fume hood. Use a plastic-backed absorbent pad to cover the work surface.
-
Manipulation: All manipulations of this compound, including pipetting and dilutions, should be performed with care to avoid generating aerosols or splashes.
Decontamination and Doffing of PPE
-
Surface Decontamination: After completing work, decontaminate all surfaces in the BSC or fume hood with an appropriate cleaning agent (e.g., a high-pH solution).
-
PPE Removal: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Waste Disposal
-
Segregation: All materials that have come into contact with this compound, including PPE, labware, and cleaning materials, are considered cytotoxic waste.
-
Containment: Place all cytotoxic waste in designated, sealed, and labeled containers.
-
Disposal Route: Dispose of cytotoxic waste according to institutional and local regulations for hazardous chemical waste. Do not mix with general or biohazardous waste streams. Stock solutions of antibiotics are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[7]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure.
-
Alert Others and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, don the full PPE ensemble described above.
-
Contain the Spill: Use the cytotoxic drug spill kit to absorb and contain the spill.[8]
-
Clean the Area: Carefully clean the spill area from the outer edges inward.
-
Decontaminate: Decontaminate the area with an appropriate cleaning solution.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.[8]
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional environmental health and safety department.
The following flowchart outlines the decision-making process for handling a this compound spill.
Caption: Spill Response and Management Flowchart.
References
- 1. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]
- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
- 6. Cytotoxic Drug Safety [tru.ca]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ipservices.care [ipservices.care]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
